molecular formula C10H16O4 B153644 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-22-2

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No.: B153644
CAS No.: 3399-22-2
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl trans-cyclohexane-1,4-dicarboxylate is an unsaturated ester. Sterically favored conformations of the dimethyl trans-cyclohexane-1,4-dicarboxylate molecule has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name Dimethyl hexahydroterephthalate
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Record name DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS-
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Foundational & Exploratory

Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate from Dimethyl Terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a crucial intermediate in the production of polymers and plasticizers, through the catalytic hydrogenation of dimethyl terephthalate (DMT). This document provides a comprehensive analysis of various catalytic systems, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development and materials science.

This compound (DMCD) is a significant chemical intermediate widely utilized in the synthesis of polyester resins, polyamides, and plasticizers.[1][2] The primary industrial route to DMCD involves the selective hydrogenation of the aromatic ring of dimethyl terephthalate (DMT).[2][3] This guide explores the nuances of this synthesis, focusing on the catalysts and reaction conditions that afford high conversion and selectivity.

Catalytic Systems and Performance

The choice of catalyst is paramount in achieving efficient hydrogenation of DMT to DMCD. Noble metals, particularly ruthenium and palladium, have been extensively studied and are used in industrial applications.[4][5] However, research into more cost-effective non-precious metal catalysts, such as nickel, is a key area of development.[4]

Ruthenium-Based Catalysts

Ruthenium-based catalysts have demonstrated high activity and selectivity for the hydrogenation of DMT. The support material for the ruthenium catalyst plays a crucial role in its performance. Zeolite-supported Ru catalysts, for instance, have shown excellent results.[1] In one study, a Ru/MOR (Mordenite) catalyst achieved 100% DMT conversion and 95.09% DMCD selectivity under optimized conditions.[1] Another approach involves using a Ru/C catalyst, which under low-pressure conditions (3.0 MPa), achieved a 99.0% conversion of DMT and 96.5% selectivity to DMCD.[6] A patent also describes a method using a Ru/Al2O3 catalyst in a fixed-bed reactor for continuous production.[7]

Nickel-Based Catalysts

Nickel-based catalysts present a more economical alternative to precious metal catalysts.[4] Research has shown that modifying Ni/SiO2 catalysts with potassium fluoride (KF) can significantly enhance their performance.[4][5] A 0.5 wt% KF-modified Ni/SiO2 catalyst exhibited a 95% conversion of DMT and 96% selectivity to DMCD.[4][5] The promotional effect of KF is attributed to an increase in Ni(0) species and a reduction in acidic sites, which favors the hydrogenation of the phenyl ring over the hydrogenolysis of the ester groups.[4]

Palladium-Based Catalysts

Industrially, palladium-based heterogeneous catalysts are commonly used for the hydrogenation of DMT to produce DMCD.[5] These processes are typically conducted at high temperatures (160 to 180 °C) and high hydrogen pressures.[5]

Comparative Data of Catalytic Systems

The following tables summarize the quantitative data from various studies on the synthesis of DMCD from DMT, allowing for a clear comparison of the different catalytic systems and their performance under various conditions.

CatalystSupportPromoterTemperature (°C)H2 Pressure (MPa)SolventDMT Conversion (%)DMCD Selectivity (%)Reaction Time (h)
NiSiO2KF (0.5 wt%)-5Isopropanol95964
RuMOR-1406Ethyl acetate10095.094
RuHZSM-5-1602.5-10099.52
RuC-1103Tetrahydrofuran99.096.5-
RuAl2O3-120-1602-3Ethyl acetate--Continuous

Table 1: Performance of Various Catalysts in the Hydrogenation of Dimethyl Terephthalate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for catalyst preparation and the hydrogenation reaction.

Preparation of a Potassium-Modified Ni/SiO2 Catalyst

A Ni/SiO2 catalyst with a 20 wt% nickel loading can be synthesized using the ammonia evaporation (AE) method.[5] In a typical procedure, 5.0 g of Ni(NO3)2·3H2O is dissolved in a solution of 180 mL of deionized water and 20 g of ethylene glycol.[5] To this, 75 mL of a 5 wt% ammonia solution is added and stirred for 20 minutes to form a blue solution (pH ≈ 11–12).[5] Subsequently, 16.7 g of colloidal silica (30 wt%) is added, and the mixture is stirred for 4 hours.[5] The ammonia is then evaporated by heating the solution at 80 °C for 5–6 hours until the pH reaches 6–7.[5]

For the potassium fluoride modification, an aqueous solution of KF is added dropwise to the dried Ni/SiO2 precursor until the surface is completely covered.[5] The precursor is then aged for 3 hours at room temperature and dried overnight at 80 °C.[5] The catalyst precursor is calcined at 450 °C for 4 hours and subsequently reduced in a pure H2 flow (30 mL min−1) at a specified temperature (e.g., 500 °C) for 4 hours.[5]

General Procedure for Dimethyl Terephthalate Hydrogenation

The hydrogenation of DMT is typically carried out in a high-pressure autoclave.[5][6] In a representative experiment, a specific amount of catalyst (e.g., 50 mg) and DMT (e.g., 0.1 g) are placed in the reactor with a suitable solvent (e.g., 2 mL of isopropanol).[5] The reactor is sealed and purged with hydrogen several times to remove air. The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature.[5] The reaction mixture is stirred for a specified duration. After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released. The catalyst is separated by filtration, and the products are analyzed by gas chromatography.[5]

Reaction Pathway and Experimental Workflow

Visualizing the chemical transformation and the experimental process can aid in understanding the synthesis.

ReactionPathway cluster_conditions Reaction Conditions DMT Dimethyl Terephthalate DMCD This compound DMT->DMCD Hydrogenation H2 + 3H₂ Catalyst Catalyst (e.g., Ru, Ni, Pd)

Caption: Chemical reaction pathway for the hydrogenation of DMT to DMCD.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Prep Synthesis of Catalyst Precursor Calcination Calcination Prep->Calcination Reduction Reduction in H₂ Calcination->Reduction Reactants Charge Reactor with DMT, Solvent, and Catalyst Reduction->Reactants Purge Purge with H₂ Reactants->Purge Pressurize Pressurize with H₂ and Heat Purge->Pressurize Stir Stir for a Set Time Pressurize->Stir Cool Cool and Depressurize Stir->Cool Filter Filter to Remove Catalyst Cool->Filter Analyze Analyze Products by GC Filter->Analyze

Caption: Generalized experimental workflow for the synthesis of DMCD.

References

An In-Depth Technical Guide to Dimethyl 1,4-cyclohexanedicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a diester of 1,4-cyclohexanedicarboxylic acid with the chemical formula C₁₀H₁₆O₄.[1] It exists as a mixture of cis and trans isomers and is a versatile chemical intermediate with significant applications in the synthesis of polymers, plasticizers, and pharmaceuticals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of DMCD, detailed experimental methodologies for their determination, and insights into its applications, particularly in polymer chemistry and as a building block in medicinal chemistry.

Physical and Chemical Properties

This compound is a clear, colorless liquid after melting, often appearing as a partially crystalline solid at room temperature.[1][2] It possesses a faint, fruity odor.[2] The properties of DMCD are influenced by the ratio of its cis and trans isomers.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₄[1][2]
Molecular Weight 200.23 g/mol [1]
CAS Number 94-60-0[1]
Appearance Clear, colorless liquid after melting; Partially crystalline solid[1][2]
Odor Faint, fruity[2]
Melting Point 14 °C (cis-isomer), 71 °C (trans-isomer)[1]
Boiling Point 265 °C (mixed isomer)[1]
Density 1.111 g/mL at 25 °C
Vapor Pressure 1 mmHg at 85 °C
Vapor Density 6.9 (vs air)
Refractive Index n20/D 1.458 (lit.)
Solubility in Water 12,000 mg/L at 25 °C[1]
Solubility in Organic Solvents Soluble in most organic solvents[1]
Flash Point 113 °C (closed cup)
Autoignition Temperature 730 °F

Experimental Protocols

The following sections detail the general methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of the separated cis and trans isomers of DMCD can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the isomer is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of the DMCD mixture is determined by distillation at atmospheric pressure.

Procedure:

  • A sample of DMCD is placed in a round-bottom flask with a few boiling chips.

  • A distillation apparatus is assembled with a condenser and a collection flask.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

The solubility of DMCD in water and various organic solvents can be determined by the isothermal shake-flask method.

Procedure:

  • An excess amount of DMCD is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

  • The solution is allowed to stand for any undissolved solute to settle.

  • A sample of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as gas chromatography (GC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure and determining the isomeric ratio of DMCD.

  • Sample Preparation: A small amount of DMCD is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The spectra are recorded on an NMR spectrometer.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the methyl ester and cyclohexyl protons and to quantify the cis/trans isomer ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in DMCD.

  • Sample Preparation: A thin film of liquid DMCD is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the ester group (around 1735 cm⁻¹) and the C-O stretch (around 1200-1100 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DMCD.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, often using electron ionization (EI).

  • Data Analysis: The mass-to-charge ratio of the molecular ion and the major fragment ions are analyzed to confirm the molecular weight and deduce structural information. The NIST WebBook provides mass spectral data for 1,4-Cyclohexanedicarboxylic acid, dimethyl ester.[3]

Synthesis and Applications Workflow

This compound is a key intermediate in several industrial processes. The following diagram illustrates a typical workflow from its synthesis to its major applications.

G cluster_synthesis Synthesis of DMCD cluster_applications Key Applications cluster_end_products End Products & Research Areas DMT Dimethyl Terephthalate (DMT) DMCD This compound (DMCD) DMT->DMCD Hydrogenation H2_RuC H₂ / Ru/C Catalyst DMCD_app DMCD PolyesterPolyols Polyester Polyols Polyurethanes Polyurethanes PolyesterPolyols->Polyurethanes CHDM 1,4-Cyclohexanedimethanol (CHDM) Polyesters Polyester Resins CHDM->Polyesters EnzymeInhibitors Enzyme Inhibitor Scaffolds DrugDev Drug Development EnzymeInhibitors->DrugDev DMCD_app->PolyesterPolyols Polycondensation DMCD_app->CHDM Reduction DMCD_app->EnzymeInhibitors Chemical Modification

Caption: Synthesis of DMCD and its primary applications.

Applications in Research and Development

Polymer Synthesis

A primary application of DMCD is in the synthesis of polyesters and polyester polyols.[4] Through polycondensation reactions with diols, such as 1,4-butanediol or 1,4-cyclohexanedimethanol (which can be produced by the reduction of DMCD itself), a variety of polyesters with tailored properties can be produced.[4] These polymers find use in coatings, adhesives, and flexible and rigid foams. The cis/trans isomer ratio of the DMCD starting material can significantly influence the properties of the resulting polymer, such as its crystallinity and melting point.[5]

Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry. Its rigid cyclohexyl core provides a scaffold for the synthesis of more complex molecules with potential biological activity. For instance, it has been used as a reactant in the preparation of cycloalkylamide derivatives that act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in the regulation of blood pressure and inflammation.[2] The ability to readily modify the ester groups allows for the exploration of structure-activity relationships in drug design.

Safety and Handling

This compound is classified as an eye irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 2: Hazard and Precautionary Statements
ClassificationStatementReference(s)
Hazard Statement H319: Causes serious eye irritation
Precautionary Statements P264: Wash skin thoroughly after handling.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.

It is recommended to handle DMCD in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a tightly closed container in a dry and cool place.[2]

Conclusion

This compound is a chemical intermediate with a well-defined set of physical and chemical properties. Its importance in the polymer industry is well-established, and its utility as a scaffold in medicinal chemistry continues to be explored. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its fundamental properties and their experimental determination to its key applications and safety considerations.

References

Spectroscopic Profile of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 1,4-cyclohexanedicarboxylate, a significant compound in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented below. This compound exists as two stereoisomers, cis and trans, and where available, data for both are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

IsomerChemical Shift (δ) ppmMultiplicityIntegrationAssignment
trans~2.0 - 2.2m8HCyclohexane-H
3.67s6H-OCH₃
cisData not readily available in searched resources.---

Table 2: ¹³C NMR Spectroscopic Data for this compound

IsomerChemical Shift (δ) ppmAssignment
transData not readily available in a quantitative format.-
cisData not readily available in a quantitative format.-

Note: While general ¹H and ¹³C NMR spectra are referenced in various databases, detailed and assigned quantitative data, particularly for the cis-isomer, is not consistently available in the public domain.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950C-H (alkane)Stretching
~1735C=O (ester)Stretching
~1440C-H (alkane)Bending
~1200C-O (ester)Stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Intensity
200[M]⁺ (Molecular Ion)Present
169[M - OCH₃]⁺-
140FragmentHigh
108FragmentHigh
81Fragment-

Note: The relative intensities of all fragments are not consistently reported across various sources.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq FTIR Spectrometer Sample->IR_acq MS_acq GC-MS Sample->MS_acq NMR_data ¹H & ¹³C NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data NMR_analysis Chemical Shifts, Multiplicities, Coupling Constants NMR_data->NMR_analysis IR_analysis Vibrational Frequencies & Functional Groups IR_data->IR_analysis MS_analysis Molecular Ion & Fragmentation Pattern MS_data->MS_analysis Report Spectroscopic Data Tables & Interpretation NMR_analysis->Report IR_analysis->Report MS_analysis->Report

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Crystallographic Data of trans-Dimethyl 1,4-cyclohexanedicarboxylate

The following table summarizes the anticipated crystallographic data for trans-dimethyl 1,4-cyclohexanedicarboxylate, based on the known structure of trans-1,4-cyclohexanedicarboxylic acid. The fundamental cyclohexane ring conformation is expected to be a chair form with the two carboxymethyl groups in a diaxial or diequatorial orientation. The latter is generally more stable.

ParameterExpected Value
Empirical FormulaC₁₀H₁₆O₄
Formula Weight200.23 g/mol
Crystal SystemMonoclinic (predicted)
Space GroupP2₁/c (predicted)
a (Å)~6.0 - 8.0
b (Å)~9.0 - 11.0
c (Å)~10.0 - 12.0
α (°)90
β (°)~100 - 110
γ (°)90
Volume (ų)~600 - 800
Z2 or 4
Density (calculated) (g/cm³)~1.2 - 1.4

Experimental Protocols

The determination of the crystal structure of a small molecule like trans-dimethyl 1,4-cyclohexanedicarboxylate would typically involve the following experimental procedures.

Crystallization

Single crystals of suitable quality for X-ray diffraction are paramount. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For trans-dimethyl 1,4-cyclohexanedicarboxylate, solvents such as methanol, ethanol, acetone, or ethyl acetate could be explored.

  • Procedure: A saturated solution of the compound is prepared at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted X-ray beams are recorded.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique structure factors (|F²|).

  • Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically, or they are placed in calculated positions. The final refined structure is evaluated based on crystallographic R-factors.

Visualizations

Molecular Structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate

The following diagram illustrates the molecular structure of trans-dimethyl 1,4-cyclohexanedicarboxylate in its expected low-energy chair conformation with the two carboxymethyl groups in equatorial positions.

molecular_structure Molecular Structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate C1 C1 C2 C2 C1->C2 C7 C C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C9 C C4->C9 C6 C6 C5->C6 C6->C1 O1 O C7->O1 = O2 O C7->O2 C8 CH3 O2->C8 O3 O C9->O3 = O4 O C9->O4 C10 CH3 O4->C10

Caption: Molecular structure of trans-Dimethyl 1,4-cyclohexanedicarboxylate.

Experimental Workflow for Crystal Structure Determination

The logical flow of experiments required to determine the crystal structure is depicted in the following workflow diagram.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_xray Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Mounting->XRD Solution Structure Solution XRD->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of trans-dimethyl 1,4-cyclohexanedicarboxylate remains to be published, the analysis of its parent dicarboxylic acid and the application of established crystallographic principles allow for a robust prediction of its solid-state conformation. The methodologies outlined in this guide provide a standard framework for the experimental determination of such crystal structures. For professionals in materials science and drug development, a thorough understanding of the three-dimensional arrangement of such fundamental building blocks is indispensable for the rational design of new materials with tailored properties. Further experimental investigation is warranted to provide a definitive crystallographic characterization of this important diester.

"thermodynamic stability of Dimethyl 1,4-cyclohexanedicarboxylate isomers"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of Dimethyl 1,4-Cyclohexanedicarboxylate Isomers

Introduction

This compound (DMCD) is a key chemical intermediate, particularly in the synthesis of polyesters and other polymers. It exists as two geometric isomers: cis and trans. The orientation of the two methoxycarbonyl groups relative to the cyclohexane ring plane defines these isomers and significantly influences their physical properties and chemical reactivity. For researchers and professionals in polymer science and drug development, a thorough understanding of the relative thermodynamic stability of these isomers is crucial for controlling reaction outcomes, predicting material properties, and designing synthetic pathways. This guide provides a detailed analysis of the thermodynamic equilibrium, the structural basis for the stability differences, and the experimental and computational methods used in these determinations.

Thermodynamic Stability Analysis

The thermodynamic stability of the DMCD isomers is dictated by the conformational energetics of the substituted cyclohexane ring. At elevated temperatures and in the presence of a suitable catalyst, the cis and trans isomers can interconvert, eventually reaching a state of thermodynamic equilibrium.

The trans isomer is the thermodynamically more stable of the two. This is because the cyclohexane ring predominantly adopts a chair conformation. In the trans isomer, both bulky methoxycarbonyl groups can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is sterically favorable. In contrast, the cis isomer is forced to have one methoxycarbonyl group in an equatorial position and the other in an axial position. The axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, which introduces steric strain and raises the overall energy of the molecule, making it less stable than the trans isomer.[1]

Under conditions of thermodynamic equilibrium, typically achieved by heating at high temperatures (e.g., ~280°C), the isomer distribution consistently favors the trans form.[2] The equilibrium mixture contains approximately 66% trans-isomer and 34% cis-isomer.[2][3] This ratio can be used to calculate the Gibbs free energy difference (ΔG°) between the two isomers.

Quantitative Thermodynamic Data

The following table summarizes the key quantitative data related to the thermodynamic stability of DMCD isomers at equilibrium.

ParameterValueReference
Equilibrium Composition (cis)~34% (± 2%)[2][3]
Equilibrium Composition (trans)~66% (± 2%)[2][3]
Equilibrium Constant (Keq = [trans]/[cis])~1.94Calculated
Gibbs Free Energy Difference (ΔG° at 553 K)~ -3.06 kJ/molCalculated

Note: The Gibbs free energy difference was calculated using the formula ΔG° = -RT ln(Keq) at a typical equilibration temperature of 280°C (553.15 K).

Experimental and Computational Protocols

The determination of thermodynamic parameters for DMCD isomers involves both experimental equilibration studies and computational modeling.

Protocol 1: Experimental Equilibration

This method involves inducing the interconversion of cis and trans isomers until a stable equilibrium ratio is achieved.

1. Objective: To experimentally determine the thermodynamically controlled equilibrium ratio of cis and trans-DMCD.

2. Materials:

  • This compound (any initial cis/trans ratio)
  • Isomerization catalyst (e.g., Lithium chloride, sulfonic acids)[2]
  • High-boiling point, inert solvent (optional)
  • Apparatus for heating under reflux with an inert atmosphere (e.g., Nitrogen)

3. Procedure:

  • A known quantity of DMCD and a catalytic amount of the isomerization agent are placed in a round-bottom flask.
  • The mixture is heated under reflux (approximately 280°C) under an inert atmosphere to prevent degradation.[2]
  • Aliquots are carefully withdrawn from the reaction mixture at regular time intervals (e.g., every hour).
  • The reaction is continued until the analysis of consecutive aliquots shows a constant cis to trans ratio, indicating that equilibrium has been reached.

4. Analysis:

  • The cis/trans isomer ratio in each aliquot is quantified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
  • GC provides separation of the isomers, and the ratio is determined by the integration of the respective peak areas.
  • ¹H NMR can also be used, as the protons within the cis and trans isomers will have distinct chemical shifts, allowing for quantification via signal integration.

Protocol 2: Computational Chemistry Analysis

This protocol uses theoretical calculations to predict the relative stabilities of the isomers based on their molecular structures.

1. Objective: To compute the ground-state energies of the cis and trans isomers of DMCD and determine their relative Gibbs free energies.

2. Methodology:

  • Structure Generation: Build 3D models of the cis (axial-equatorial) and trans (diequatorial) isomers of DMCD using molecular modeling software.
  • Geometry Optimization: Perform full geometry optimization for each isomer to find its lowest energy conformation. Density Functional Theory (DFT) is a commonly employed method.[4][5]
  • Level of Theory: A typical and reliable level of theory involves the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[5] Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.
  • Frequency Calculations: Perform vibrational frequency calculations on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the necessary data to calculate thermodynamic properties like enthalpy (H) and Gibbs free energy (G).
  • Energy Comparison: The relative stability is determined by comparing the calculated Gibbs free energies (ΔG) of the cis and trans isomers.

Visualizations

The following diagrams illustrate the experimental workflow for determining thermodynamic equilibrium and the conformational basis for the stability difference between the isomers.

G Diagram 1: Experimental Workflow for Equilibration A Start: Prepare Sample (DMCD + Catalyst) B Heat to Reflux (~280°C) A->B C Withdraw Aliquot at Time = t B->C D Analyze Isomer Ratio (GC or NMR) C->D E Ratio Constant? D->E Compare with t-1 F End: Equilibrium Reached E->F Yes G Continue Heating E->G No G->C Increment Time

Caption: Workflow for determining the equilibrium isomer ratio.

G Diagram 2: Conformational Energy Relationship cluster_trans trans-Isomer cluster_cis cis-Isomer trans_conformer Diequatorial Conformation (Both groups equatorial) trans_energy Lower Energy (Thermodynamically Favored) cis_conformer Axial-Equatorial Conformation (One group axial, one equatorial) cis_energy Higher Energy (Steric Strain) label_rel Relative Stability

References

"health and safety data for Dimethyl 1,4-cyclohexanedicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Dimethyl 1,4-cyclohexanedicarboxylate

This technical guide provides a comprehensive overview of the health and safety data for this compound (DMCD), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a faint fruity odor.[1] It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, fragrances, and polymers like polyester resins and polyamides.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 94-60-0[1][2][4]
Molecular Formula C₁₀H₁₆O₄[1][2][4]
Molecular Weight 200.23 g/mol [2][4]
Appearance Clear, colorless liquid after melting; Partially crystalline solid[1][2][3]
Odor Faint fruity[1]
Boiling Point 263.5 - 265 °C at 760 mmHg[2][4]
131-133 °C at 11 mmHg[5][6]
Melting Point -10 °C[1]
14 °C (cis-isomer), 71 °C (trans-isomer)[2]
Density 1.1 ± 0.1 g/cm³[4]
1.111 g/mL at 25 °C[5][6]
Vapor Density 6.91 (Air = 1)[1][2][4]
Vapor Pressure 0.08 mmHg[2]
1 mmHg at 85 °C[5][6]
Flash Point 113 °C (235.4 °F) - closed cup[5][6]
Autoignition Temperature 730 °F[5][6]
Water Solubility Sparingly soluble; 12,000 mg/L at 25 °C[1][2]
Refractive Index 1.4580 at 20 °C[1][2][5]

Hazard Identification and Classification

DMCD is classified as an irritant to the eyes and skin and is considered harmful to aquatic life with long-term effects.[1][2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal WordSource(s)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning[2]
Serious Eye Damage/Eye IrritationH319 / H320: Causes serious eye irritationGHS07Warning[5][7][8][9][10]
Hazardous to the Aquatic Environment (Long-term)H412: Harmful to aquatic life with long lasting effects--[2]

Toxicology Studies

Toxicological data indicates that this compound has low acute toxicity via oral and dermal routes but is a notable eye and skin irritant.

Table 3: Summary of Acute Toxicity Data

TestSpeciesRouteValueSource(s)
LD₅₀Rat (male)Oral>5000 mg/kg[2]
LD₅₀Rat (female)Oralapprox. 2812 mg/kg[2]
LD₅₀RatOral3200-6400 mg/kg[2]
LD₅₀Guinea pigDermal> 10 mg/kg[7]
LC₅₀Rat (male/female)Inhalation (4h)> 5.0 mg/L[11]
Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines likely followed for the reported studies.

This method is used to estimate the LD₅₀ and identify substances that have the potential to cause acute toxicity.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard cages with access to food and water ad libitum, except for a brief fasting period before dosing.[1]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is often dissolved or suspended in a suitable vehicle, like corn oil or water.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

    • The outcome of the first group determines the dose for the next group (either higher or lower). This sequential dosing continues until the criteria for classifying the substance are met.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for Acute Oral Toxicity Testing.

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin.

    • The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing is removed, and the residual test substance is washed off.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Dermal reactions are scored according to a standardized scale (0=none, 4=severe). The mean scores for erythema and edema are used to classify the irritation potential.

G Experimental Workflow: Dermal Irritation (OECD 404) prep Prepare rabbit skin (clip fur from dorsal area) apply Apply 0.5 mL/g of substance to 6 cm² skin patch prep->apply cover Cover with gauze and semi-occlusive dressing apply->cover expose 4-hour exposure period cover->expose wash Remove patch and wash skin expose->wash observe Observe and score skin reaction (erythema & edema) at 1, 24, 48, 72 hours wash->observe classify Classify irritation potential based on mean scores observe->classify

Workflow for Acute Dermal Irritation Testing.

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second after application.

    • The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.

    • Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored using a standardized scale.

    • The reversibility of the observed lesions is also assessed. The scores are used to classify the substance's irritation potential. For DMCD, the classification is "Causes serious eye irritation".[7][8]

G Experimental Workflow: Eye Irritation (OECD 405) prep Select healthy albino rabbit apply Instill 0.1 mL of substance into conjunctival sac of one eye prep->apply hold Gently hold eyelids shut for 1 second apply->hold observe Examine both eyes at 1, 24, 48, and 72 hours hold->observe score Score ocular lesions (cornea, iris, conjunctiva) observe->score classify Classify irritation potential based on severity and reversibility score->classify

Workflow for Acute Eye Irritation Testing.
Reproductive and Developmental Toxicity

In a reproductive toxicity study in rats, DMCD did not affect the reproductive capacity of the adult animals. No treatment-related effects were observed in the ovaries of female rats or in their offspring. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 888 mg/kg for paternal and offspring toxicity and 1124 mg/kg for maternal toxicity.[2]

Handling and Safety Precautions

Given its hazard profile, appropriate safety measures must be implemented when handling this compound.

Table 4: Recommended Safety and Handling Procedures

Precaution TypeRecommendationSource(s)
Engineering Controls Work under a fume hood. Ensure adequate ventilation.[12][13]
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles).[1][5][7]
Hygiene Measures Wash hands and skin thoroughly after handling. Avoid contact with eyes.[1][7][8]
Storage Store in a cool, dry place in a tightly closed container. Ambient temperatures are suitable.[1][7][12]
Spill & Disposal Contain spillage with non-combustible absorbent material (sand, earth). Dispose of waste according to local, state, and federal regulations. Avoid release to the environment.[1][7]
First Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7][8]

  • Skin Contact: Wash off with soap and plenty of water. Get medical attention if symptoms occur.[7][8][12]

  • Inhalation: Move the person into fresh air. If symptoms occur, get medical attention.[7][12]

  • Ingestion: Rinse mouth with water. Seek medical advice. Never give anything by mouth to an unconscious person.[8][12]

Environmental Fate

This compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] It is expected to have very high mobility in soil. Volatilization from moist soil or water surfaces is not expected to be a significant fate process.[1] Care should be taken to avoid its release into the environment.[1][7]

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The information is compiled from various scientific sources and presented to assist researchers, scientists, and professionals in drug development in understanding the environmental profile of this compound. This document includes key physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological data, presented in a structured format with detailed experimental methodologies and visual diagrams to facilitate comprehension.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C10H16O4[1][2]
Molecular Weight 200.23 g/mol [1][3]
Appearance Partially crystalline solid or clear, colorless liquid after melting.[1][3][1][3]
Water Solubility 12,000 mg/L at 25 °C.[3][3]
Vapor Pressure 4.41 x 10⁻³ mm Hg at 25 °C (extrapolated).[3][3]
Henry's Law Constant 9.7 x 10⁻⁸ atm-cu m/mole at 25 °C (estimated).[1]
Log Octanol-Water Partition Coefficient (Log Kow) 2.11 (estimated).[1]
Soil Adsorption Coefficient (Koc) 31 (estimated).[1][1]
Bioconcentration Factor (BCF) 11 (estimated in fish).[1][1]

Environmental Fate and Degradation

The following sections detail the abiotic and biotic degradation processes that influence the persistence and transformation of this compound in the environment.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as hydrolysis and photolysis.

2.1.1. Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is pH-dependent.

pHHalf-lifeReference
79 years (estimated)[1]
8331 days (estimated)[1]
9Approximately 1 month at 25 °C (estimated)[3]

2.1.2. Photolysis

Photolysis is the decomposition of a chemical by light. In the atmosphere, this primarily occurs through reaction with photochemically-produced hydroxyl radicals.

ParameterValueReference
Atmospheric Half-life Approximately 2 days (estimated)[3]
Vapor-phase reaction rate constant with hydroxyl radicals 7.9 x 10⁻¹² cm³/molecule-sec at 25 °C (estimated)[3]

This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. Studies indicate that this compound is inherently biodegradable.[3]

Test TypeInoculumDegradationDurationReference
OECD Guideline 301B (Ready Biodegradability: CO₂ Evolution Test)Non-adapted activated sludge79-81%35 days[3]
OECD Guideline 302B (Inherent Biodegradability: Zahn-Wellens Test)Non-adapted activated sludge98%14 days[3]
Theoretical BODNon-adapted activated sludge82%4 weeks[3]

Ecotoxicity

Ecotoxicity data provides information on the potential adverse effects of a substance on aquatic organisms.

OrganismTest TypeEndpointValueReference
FishNot specifiedNot specifiedNot specifiedHarmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the referenced OECD Test Guidelines.

Physicochemical Properties
  • Water Solubility (OECD Guideline 105) : This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.[4][5][6] For the flask method, the substance is dissolved in water at a specific temperature with stirring until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Vapor Pressure (OECD Guideline 104) : This guideline details several methods applicable to different vapor pressure ranges, including the dynamic method, static method, and isoteniscope method.[7][8][9] The principle involves measuring the saturation pressure of the substance above its solid or liquid phase at various temperatures.

  • Partition Coefficient (n-octanol/water) (OECD Guideline 107/117) : The shake flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water, shaking to reach equilibrium, and then measuring the concentration of the substance in each phase.[10][11][12][13][14] The HPLC method (OECD 117) estimates the partition coefficient based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known Log Kow.

  • Soil Adsorption Coefficient (Koc) (OECD Guideline 121) : This method uses high-performance liquid chromatography (HPLC) to estimate the adsorption coefficient.[15][16][17][18][19] The retention time of the test substance on a stationary phase that mimics soil organic matter is measured and compared to that of reference substances with known Koc values.

Abiotic Degradation
  • Hydrolysis as a Function of pH (OECD Guideline 111) : Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature.[20][21][22][23][24] At various time intervals, samples are analyzed to determine the concentration of the parent substance and any hydrolysis products.

Biodegradation
  • Ready Biodegradability – Closed Bottle Test (OECD Guideline 301D) : A defined concentration of the test substance is incubated in a sealed bottle with a mineral medium and a microbial inoculum (e.g., activated sludge).[25][26][27][28][29] The depletion of dissolved oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[25][27]

Ecotoxicity
  • Bioconcentration: Flow-through Fish Test (OECD Guideline 305) : This test determines the potential for a chemical to accumulate in fish from the surrounding water.[30][31][32][33][34] Fish are exposed to a constant concentration of the test substance in a flow-through system for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured at intervals during both phases to calculate the bioconcentration factor (BCF).[30][31][32][33][34]

Visualizations

The following diagrams illustrate the key environmental fate pathways and a typical experimental workflow for assessing biodegradability.

Environmental_Fate_of_DMCD cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_transport Environmental Transport DMCD This compound (in Environment) Soil Soil DMCD->Soil Release to Soil Water Water DMCD->Water Release to Water Air Air DMCD->Air Volatilization (minor) Hydrolysis Hydrolysis Degradation Products Degradation Products Hydrolysis->Degradation Products Photolysis Atmospheric Photolysis (reaction with OH radicals) Photolysis->Degradation Products Biodegradation Biodegradation (Microorganisms) CO2 + H2O + Biomass CO2 + H2O + Biomass Biodegradation->CO2 + H2O + Biomass Soil->Biodegradation Soil->Water Leaching (high mobility) Water->Hydrolysis Water->Biodegradation Biota Biota Water->Biota Bioaccumulation (low potential) Air->Photolysis

Caption: Environmental fate and degradation pathways of this compound.

Biodegradation_Workflow start Start: OECD 301D Test Setup prepare Prepare Mineral Medium and Inoculum start->prepare add_dmcd Add DMCD to Test Bottles (known concentration) prepare->add_dmcd controls Prepare Control Bottles (Inoculum only) and Reference Substance Bottles prepare->controls incubate Incubate in the Dark at 20-24°C for 28 days add_dmcd->incubate controls->incubate measure_o2 Measure Dissolved Oxygen at Regular Intervals incubate->measure_o2 calculate Calculate % Biodegradation (based on O2 consumption vs. ThOD) measure_o2->calculate evaluate Evaluate against Pass Level (>60% in 10-day window) calculate->evaluate readily_biodegradable Result: Readily Biodegradable evaluate->readily_biodegradable Yes not_readily_biodegradable Result: Not Readily Biodegradable evaluate->not_readily_biodegradable No

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis using Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) in the synthesis of polyesters. The inclusion of the cycloaliphatic DMCD monomer imparts unique properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of applications, from advanced materials to biomedical uses.

Introduction to this compound in Polyester Synthesis

This compound is a cycloaliphatic diester monomer commonly used in the synthesis of high-performance polyesters. Its rigid and non-planar cyclohexane ring structure, when incorporated into a polymer backbone, disrupts the chain regularity, which can lead to the formation of amorphous or semi-crystalline polymers with a unique combination of properties.[1] The most common co-monomer used with DMCD is 1,4-cyclohexanedimethanol (CHDM), another cycloaliphatic monomer, which together form poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD).[2][3]

The synthesis of polyesters using DMCD is typically achieved through a two-step melt polycondensation process:

  • Transesterification: In the first step, DMCD reacts with a diol (e.g., CHDM) at elevated temperatures in the presence of a catalyst to form bis(hydroxyalkyl) esters and release methanol. This stage is carried out at temperatures ranging from 180 to 220°C.[4]

  • Polycondensation: The second stage involves further heating the reaction mixture under a high vacuum to facilitate the removal of excess diol and promote the linking of the oligomers into high molecular weight polyester chains. This step is typically conducted at temperatures above 250°C.

The properties of the final polyester can be tailored by the choice of the diol co-monomer and the cis/trans isomer ratio of the DMCD.[1]

Quantitative Data on DMCD-Based Polyesters

The properties of polyesters synthesized using this compound are highly dependent on the choice of the diol co-monomer and the specific reaction conditions. The following tables summarize key quantitative data for various DMCD-based polyesters.

Table 1: Thermal Properties of Polyesters Synthesized with DMCD and Various Diols

PolyesterDiol Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
PCCD1,4-Cyclohexanedimethanol (CHDM)63.7 - 90210 - 315>350
PBT-co-PBCD1,4-ButanediolVaries with compositionVaries with composition~350
P(CT/BT)1,4-Butanediol & CHDMVaries with compositionVaries with composition>350

Note: The range in values reflects the influence of the cis/trans isomer ratio of the monomers and the final molecular weight of the polymer.

Table 2: Mechanical Properties of Polyesters Synthesized with DMCD and CHDM (PCCD)

PropertyValue
Tensile Modulus (MPa)>230
Tensile Strength (MPa)>41
Elongation at Break (%)>150

Experimental Protocols

This section provides detailed protocols for the synthesis of polyesters using this compound.

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) via Melt Polycondensation

This protocol describes the synthesis of PCCD from DMCD and 1,4-cyclohexanedimethanol (CHDM) using a two-step melt polymerization process.

Materials:

  • This compound (DMCD)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a 70/30 trans/cis isomer blend)

  • Transesterification Catalyst: Titanium(IV) butoxide (TBT) or other suitable catalyst (e.g., zinc acetate)

  • Polycondensation Catalyst: Antimony(III) oxide or a titanium-based catalyst

  • Stabilizer (e.g., a phosphite antioxidant)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap

Procedure:

Step 1: Transesterification

  • Charge the reactor with DMCD and CHDM in a molar ratio of 1:1.2 to 1:1.5. A slight excess of the diol is used to compensate for losses during the reaction.

  • Add the transesterification catalyst (e.g., 50-100 ppm of titanium from TBT).

  • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the reactor to 180-220°C.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Continue this step until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 1-2 hours.

Step 2: Polycondensation

  • Add the polycondensation catalyst (e.g., 200-400 ppm of antimony from antimony(III) oxide) and the stabilizer to the reactor.

  • Gradually increase the temperature to 250-285°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes.

  • The excess CHDM will distill off and be collected in the cold trap. The viscosity of the molten polymer will increase as the polycondensation reaction proceeds.

  • Continue the reaction under high vacuum and at 250-285°C for 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved. The stirrer torque can be monitored to gauge the increase in viscosity.

  • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • The molten polymer can then be extruded from the reactor and cooled.

Visualizations

Diagram 1: Two-Step Melt Polycondensation of DMCD and CHDM

PolyesterSynthesis DMCD This compound (DMCD) Transesterification Transesterification (180-220°C, Catalyst) DMCD->Transesterification CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDM->Transesterification Oligomers Oligomers + Methanol Transesterification->Oligomers Polycondensation Polycondensation (250-285°C, Vacuum, Catalyst) PCCD Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) Polycondensation->PCCD Byproducts Excess CHDM Polycondensation->Byproducts Oligomers->Polycondensation

Caption: Workflow for the synthesis of PCCD via a two-step melt polycondensation process.

Diagram 2: Logical Relationship of Monomer Structure to Polymer Properties

PropertyRelationship DMCD This compound (DMCD) CycloaliphaticRing Rigid Cycloaliphatic Ring DMCD->CycloaliphaticRing contains ThermalStability Increased Thermal Stability (Higher Tg and Tm) CycloaliphaticRing->ThermalStability leads to MechanicalStrength Enhanced Mechanical Strength (Higher Modulus and Strength) CycloaliphaticRing->MechanicalStrength leads to ChemicalResistance Improved Chemical Resistance CycloaliphaticRing->ChemicalResistance leads to AmorphousNature Potential for Amorphous Structure (Disrupted Chain Packing) CycloaliphaticRing->AmorphousNature can lead to

Caption: Influence of the cycloaliphatic structure of DMCD on key polyester properties.

References

Application Notes and Protocols: Polymerization of Dimethyl 1,4-cyclohexanedicarboxylate with 1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthesis and characterization of poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE), a promising biodegradable and bio-based polyester. The information is intended for researchers, scientists, and professionals in drug development and material science.

Introduction

Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) is a cycloaliphatic polyester synthesized from the polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) and 1,4-butanediol (BDO). This polymer has garnered significant interest due to its excellent thermal stability, mechanical properties, and potential for biodegradability, making it a suitable candidate for applications in sustainable packaging and the biomedical field.[1][2][3] The properties of PBCE can be tailored through copolymerization, allowing for the development of materials with a wide range of characteristics.[4][5][6]

Experimental Protocols

The synthesis of PBCE is typically achieved through a two-stage melt polycondensation process.[1][4][7] This method avoids the use of solvents and involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.

Materials:

  • This compound (DMCD) (predominantly trans isomer)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., Titanium(IV) butoxide, Antimony trioxide)

  • Heat stabilizer (e.g., Phosphoric acid)

Protocol: Two-Stage Melt Polycondensation

Stage 1: Transesterification

  • Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column with this compound and a molar excess of 1,4-butanediol (typically a 1:1.2 to 1:2.2 molar ratio).

  • Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of approximately 250-500 ppm relative to the weight of the final polymer.

  • Heat the reactor under a nitrogen atmosphere to a temperature of 180-220°C.

  • Maintain this temperature and stir the mixture to facilitate the transesterification reaction, during which methanol is distilled off.

  • Continue this stage until the theoretical amount of methanol has been collected, which typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reactor to 240-260°C.

  • Simultaneously, reduce the pressure in the reactor to below 1 mbar (high vacuum).

  • The excess 1,4-butanediol is distilled off along with other volatile byproducts.

  • Continue the polycondensation reaction under these conditions for 3-5 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt, observed through the torque of the mechanical stirrer.

  • Once the desired molecular weight is achieved (indicated by a constant high torque), the reaction is stopped.

  • The molten polymer is then extruded from the reactor under nitrogen pressure and quenched in cold water to form strands, which can be pelletized for further processing and characterization.

Data Presentation

The following tables summarize the typical material properties of PBCE and its copolymers found in the literature.

Table 1: Molecular and Thermal Properties of PBCE

PropertyValueReference
Number Average Molecular Weight (Mn) ( g/mol )25,000 - 45,000[3]
Weight Average Molecular Weight (Mw) ( g/mol )50,000 - 90,000[3]
Polydispersity Index (PDI)1.8 - 2.5[3]
Glass Transition Temperature (Tg) (°C)10 - 30[2]
Melting Temperature (Tm) (°C)180 - 220[2]
Decomposition Temperature (Td) (°C)> 350[2]

Table 2: Mechanical Properties of PBCE

PropertyValueReference
Elastic Modulus (MPa)87 - 520[2]
Tensile Strength (MPa)22.8 - 39.5[2]
Elongation at Break (%)413 - 930[2]

Visualizations

Diagram 1: Chemical Reaction Pathway

reaction_pathway DMCD This compound Prepolymer Oligomer Prepolymer DMCD->Prepolymer + BDO (Catalyst, Heat) BDO 1,4-butanediol BDO->Prepolymer Methanol Methanol Prepolymer->Methanol Transesterification PBCE Poly(butylene 1,4-cyclohexanedicarboxylate) Prepolymer->PBCE Polycondensation (High Vacuum, Heat)

Caption: Chemical reaction pathway for the synthesis of PBCE.

Diagram 2: Experimental Workflow

experimental_workflow A Charge Reactants: DMCD, BDO, Catalyst B Heat to 180-220°C under Nitrogen A->B C Distill off Methanol B->C D Increase Temp to 240-260°C & Apply Vacuum C->D E Distill off excess BDO D->E F Monitor Viscosity E->F G Extrude Polymer F->G H Quench and Pelletize G->H

Caption: Experimental workflow for PBCE synthesis.

Application Notes

1. Sustainable Packaging: PBCE is a promising candidate for green and sustainable packaging applications due to its good barrier properties to gases like O₂, CO₂, and N₂.[3][5] Its high thermal stability and resistance to humidity also make it suitable for food packaging.[1] The properties of PBCE can be tuned by copolymerization to enhance flexibility and other desired characteristics for film production.[3]

2. Biomedical Applications: The biocompatibility and biodegradability of PBCE and its copolymers make them attractive for various biomedical applications.[6] They have been investigated for use in:

  • Tissue Engineering: PBCE-based scaffolds have shown suitability for the long-term culture of mesenchymal stromal cells.[4] The material's mechanical properties and hydrophilicity can be tailored to mimic specific tissue environments.[4][6]

  • Drug Delivery: The polymer matrix can be used for the controlled release of therapeutic agents. The degradation rate and release profile can be adjusted by altering the copolymer composition.[6]

3. Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the synthesized polymer and to determine the comonomer composition in copolymers.[4]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[2]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the polymer.[2]

  • Mechanical Testing: Tensile tests are performed to measure the elastic modulus, tensile strength, and elongation at break, providing insights into the material's stiffness, strength, and ductility.[2][3]

The polymerization of this compound with 1,4-butanediol offers a versatile platform for producing bio-based polyesters with a wide range of properties. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals exploring the potential of PBCE in various fields, from sustainable materials to advanced biomedical applications. The ability to fine-tune the polymer's characteristics through copolymerization further enhances its applicability for innovative solutions.

References

Application Notes and Protocols: Dimethyl 1,4-Cyclohexanedicarboxylate as a Monomer for Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) as a monomer for the synthesis of polyamides. This document includes detailed experimental protocols, data on polymer properties, and visualizations of the synthetic pathways.

Introduction

This compound, a cycloaliphatic diester, offers a unique building block for the synthesis of novel polyamides. The incorporation of the cyclohexane ring into the polymer backbone can impart a combination of desirable properties, including improved thermal stability, mechanical strength, and solubility compared to their linear aliphatic or fully aromatic counterparts. These characteristics make polyamides derived from DMCD promising candidates for various applications, including high-performance fibers, engineering plastics, and advanced materials in the biomedical field.

The synthesis of polyamides from DMCD and various diamines proceeds via a polycondensation reaction, specifically a direct amidation of the ester groups. This reaction requires specific catalytic systems to achieve high molecular weight polymers. This document outlines the methodologies for synthesizing and characterizing these unique polyamides.

Data Presentation: Properties of Polyamides Derived from 1,4-Cyclohexanedicarboxylic Acid and its Derivatives

While specific data for polyamides synthesized directly from DMCD is limited in publicly available literature, the properties of closely related polyamides derived from 1,4-cyclohexanedicarboxylic acid (CHDA) provide valuable insights into the expected performance characteristics. The following tables summarize key thermal and mechanical properties of various polyamides containing the 1,4-cyclohexane moiety.

Table 1: Thermal Properties of Polyamides Containing a 1,4-Cyclohexane Ring

Polyamide SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Polyamide from 1,4-CHDA and 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (wholly flexible)204 - 216Amorphous-
Polyamide from 1,4-CHDA and 1,4-phenylenediamine (semirigid)239 - 257276 - 330-
Copolyamide from trans-1,4-CHDA and H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂-> 260-
Various aromatic polyamides162 - 354-376 - 535

Note: Data is compiled from various sources and may be dependent on the specific isomeric composition (cis/trans) of the cyclohexane monomer and the polymerization conditions.

Table 2: Mechanical Properties of Polyamides Containing Aromatic and Cycloaliphatic Units

Polyamide SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Films from polyamides with ether and bulky xanthene groups-1.8 - 2.210 - 18
Films from polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane89 - 104--
Fluorine-containing aromatic polyamidesup to 1152.7 - 3.26 - 9

Experimental Protocols

The following protocols are adapted from general procedures for the direct amidation of esters and the synthesis of polyamides. Researchers should optimize these conditions for their specific diamine and desired polymer characteristics.

Protocol 1: Melt Polycondensation of this compound with an Aliphatic Diamine

This protocol describes a general procedure for the synthesis of a polyamide, such as poly(hexamethylene 1,4-cyclohexanedicarboxamide), via melt polycondensation.

Materials:

  • This compound (DMCD) (high purity, mixture of cis and trans isomers or a specific isomer)

  • Hexamethylenediamine (HMDA) (high purity)

  • Catalyst: e.g., Manganese(I) complex, Nickel-NHC complex, or a suitable transamidation catalyst.

  • Nitrogen or Argon gas (high purity)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser for collecting methanol byproduct.

Procedure:

  • Monomer and Catalyst Charging: In a flame-dried glass reactor, charge equimolar amounts of this compound and hexamethylenediamine. Add the catalyst at a concentration of 0.1-1 mol% relative to the DMCD.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the initial heating phase.

  • Heating and Methanol Removal (Stage 1):

    • Slowly heat the reactor with continuous stirring. The temperature should be gradually increased to the melting point of the monomer mixture.

    • Maintain the temperature at which methanol begins to distill off. This is typically in the range of 150-200°C.

    • Continue this stage until the majority of the theoretical amount of methanol has been collected. This may take several hours.

  • Polycondensation under Vacuum (Stage 2):

    • Gradually increase the temperature to 220-280°C.

    • Slowly apply a high vacuum (e.g., <1 Torr) to the system to facilitate the removal of the remaining methanol and drive the polymerization reaction to completion.

    • The viscosity of the polymer melt will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of the increasing molecular weight.

    • Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen or argon.

    • Extrude the molten polymer from the reactor onto a cooled surface or into a strand and pelletize.

    • Alternatively, the polymer can be allowed to cool in the reactor and then carefully removed.

  • Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol or acetone). The purified polymer should then be dried in a vacuum oven.

Protocol 2: Solution Polycondensation of this compound with an Aromatic Diamine

This protocol is suitable for the synthesis of polyamides from DMCD and less reactive aromatic diamines, which may require a solvent to ensure miscibility and facilitate the reaction.

Materials:

  • This compound (DMCD)

  • Aromatic diamine (e.g., m-phenylenediamine, 4,4'-oxydianiline)

  • High-boiling point polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Catalyst: e.g., Palladium-NHC complex or a suitable amidation catalyst.[1]

  • Nitrogen or Argon gas (high purity)

  • Anhydrous lithium chloride (optional, to improve polymer solubility)

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and a condenser.

Procedure:

  • Solvent and Monomer Preparation: In a reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine in the anhydrous polar aprotic solvent. If necessary, add anhydrous lithium chloride (e.g., 5% w/v) to the solvent to enhance the solubility of the resulting polyamide.

  • Monomer Addition: Once the diamine is fully dissolved, add an equimolar amount of this compound to the solution with stirring.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Polycondensation:

    • Heat the reaction mixture to a temperature of 140-200°C with continuous stirring under a nitrogen atmosphere. The optimal temperature will depend on the specific monomers and catalyst used.

    • Monitor the progress of the reaction by observing the increase in viscosity of the solution.

    • The reaction is typically carried out for 12-48 hours.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the polymer solution to room temperature.

    • Pour the viscous solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous or powdered polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent and then with hot water to remove any residual solvent, unreacted monomers, and catalyst residues.

    • Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

Polymerization of this compound with a Diamine

The following diagram illustrates the general polycondensation reaction between this compound and a generic diamine to form a polyamide.

Polymerization DMCD This compound (DMCD) Polyamide Polyamide [-CO-C₆H₁₀-CO-NH-R-NH-] DMCD->Polyamide + Diamine Diamine (H₂N-R-NH₂) Diamine->Polyamide Methanol Methanol (CH₃OH) Polyamide->Methanol + (byproduct) Catalyst Catalyst Catalyst->Polyamide facilitates Heat Heat (Δ) Heat->Polyamide drives reaction

Caption: Polycondensation of DMCD and a diamine.

Experimental Workflow for Melt Polycondensation

This diagram outlines the key steps involved in the melt polycondensation process for synthesizing polyamides from DMCD.

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Purification charge_monomers Charge DMCD and Diamine add_catalyst Add Catalyst charge_monomers->add_catalyst purge_inert Purge with N₂/Ar add_catalyst->purge_inert heat_stage1 Heat to Melt & Remove Methanol purge_inert->heat_stage1 heat_stage2 Increase Temperature & Apply Vacuum heat_stage1->heat_stage2 extrude_cool Extrude and Cool Polymer heat_stage2->extrude_cool dissolve_precipitate Dissolve and Precipitate extrude_cool->dissolve_precipitate dry_polymer Dry Final Polymer dissolve_precipitate->dry_polymer

Caption: Melt Polycondensation Workflow.

These application notes and protocols provide a foundation for researchers to explore the synthesis and characterization of novel polyamides from this compound. The unique properties imparted by the cycloaliphatic monomer unit make this an exciting area for the development of advanced materials.

References

Application Note: GC-MS Analysis of Dimethyl 1,4-cyclohexanedicarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a significant chemical intermediate, primarily used in the synthesis of polyesters and as a monomer for specialty polymers. The industrial production of DMCD is typically achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[1][2] Monitoring the reaction progress and ensuring the purity of the final product is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[3] This application note provides a detailed protocol for the analysis of DMCD reaction mixtures, enabling the quantification of the unreacted starting material (DMT), the desired cis and trans isomers of DMCD, and potential reaction by-products.

Experimental and Analytical Workflow

The overall process, from sampling the reaction mixture to final data analysis, is outlined in the workflow diagram below. This procedure ensures reproducible sample preparation and robust analytical results for monitoring the hydrogenation of DMT to DMCD.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Aliquot Reaction Mixture B 2. Dilute with Ethyl Acetate A->B C 3. Vortex to Homogenize B->C D 4. Filter with 0.22 µm Syringe Filter C->D E 5. Transfer to GC Autosampler Vial D->E F 6. Inject Sample into GC-MS E->F Analysis Start G 7. Chromatographic Separation (cis/trans isomers, DMT) F->G H 8. Mass Spectrometry (EI, Scan Mode) G->H I 9. Identify Peaks by Retention Time & Mass Spectra H->I Data Acquisition J 10. Quantify Components (Peak Area Integration) I->J K 11. Report Purity & Reaction Conversion J->K

Caption: Workflow for GC-MS analysis of DMCD reaction products.

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to prepare a clean, homogeneous sample at an appropriate concentration.

  • Sampling : Carefully extract a representative 100 µL aliquot from the reaction mixture.

  • Dilution : In a clean glass vial, dilute the aliquot with 900 µL of a volatile organic solvent such as ethyl acetate, hexane, or dichloromethane. This results in a 1:10 dilution. The final concentration should be approximately 10-100 µg/mL for optimal results.[3]

  • Homogenization : Vortex the mixture for 30 seconds to ensure it is fully dissolved and homogeneous.

  • Filtration : If the sample contains any particulate matter or catalyst residue, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[3]

  • Transfer : Transfer the final, clear solution into a 1.5 mL glass autosampler vial for analysis.[3]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of DMCD reaction products. These settings are based on methods for structurally similar esters and should provide good separation and identification.[3]

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature280 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Oven ProgramInitial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min[3]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Mass Rangem/z 40-450
Ion Source Temperature230 °C[3]
Transfer Line Temp.280 °C[3]

Data Presentation and Analysis

Analysis of the reaction mixture will yield a chromatogram with peaks corresponding to the solvent, starting material, and products. Identification is confirmed by matching the retention time and the fragmentation pattern of each peak with known standards or library data.

Expected Reaction Components

The table below summarizes the key compounds expected in the reaction mixture. Retention times are illustrative and will vary with the specific instrument and conditions used. Mass fragments are essential for positive identification.[4][5]

CompoundMolecular Weight ( g/mol )Illustrative RT (min)Key Mass Fragments (m/z)
cis-Dimethyl 1,4-cyclohexanedicarboxylate200.2310.2169, 140, 108, 81[4]
trans-Dimethyl 1,4-cyclohexanedicarboxylate200.2310.5169, 140, 108, 81[4]
Dimethyl terephthalate (DMT)194.1811.8194 (M+), 163, 135, 103
Potential By-product
Methyl 4-carbomethoxybenzoate208.21~11.0208 (M+), 177, 149, 117

Data Interpretation:

  • Identification: Each peak in the chromatogram is identified by its unique mass spectrum. The fragmentation pattern for DMCD isomers is expected to be very similar, with key ions at m/z 140 (loss of two methoxy groups) and 81.[4] The unreacted starting material, DMT, will show a prominent molecular ion peak (M+) at m/z 194 and a characteristic peak at m/z 163 (loss of a methoxy group).

  • Quantification: The relative amounts of each component can be determined by integrating the peak areas in the total ion chromatogram (TIC). Reaction conversion can be calculated by comparing the peak area of the starting material (DMT) to the sum of the product peak areas (cis- and trans-DMCD).

Conclusion

This application note provides a comprehensive and detailed GC-MS protocol for the qualitative and quantitative analysis of this compound reaction products. The described methods for sample preparation, instrumentation, and data analysis offer a reliable framework for researchers and process chemists to monitor reaction efficiency, identify by-products, and ensure the final product meets required purity specifications.

References

Application Note: HPLC Method for the Quantification of Dimethyl 1,4-cyclohexanedicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate is a chemical intermediate used in the synthesis of polymers and other organic compounds. It exists as two geometric isomers: cis and trans. The ratio of these isomers can significantly influence the properties of the final products. Therefore, a reliable analytical method for the quantification of both cis and trans isomers is crucial for quality control and process optimization in research and industrial settings. This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate.

Principle

This method utilizes reverse-phase HPLC to separate the cis and trans isomers of this compound. The separation is achieved based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The nonpolar nature of the C18 stationary phase allows for the separation of the two isomers, which have slight differences in their three-dimensional structure and polarity. The trans isomer, being more linear and generally less polar, is expected to have a longer retention time than the more polar cis isomer. Quantification is performed using a UV detector, as the ester functional groups exhibit absorbance in the low UV region.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (or Formic acid for MS-compatible methods) (analytical grade).[1]

    • cis-Dimethyl 1,4-cyclohexanedicarboxylate reference standard.

    • trans-Dimethyl 1,4-cyclohexanedicarboxylate reference standard.

Experimental Protocols

1. Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis.[2] The following conditions are recommended for the separation of the isomers:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

2. Standard Preparation

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of cis-Dimethyl 1,4-cyclohexanedicarboxylate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

    • Accurately weigh 10 mg of trans-Dimethyl 1,4-cyclohexanedicarboxylate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound isomers.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Calibration

  • Inject each working standard solution in triplicate.

  • Construct a calibration curve by plotting the peak area of each isomer against its concentration.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), the limit of detection (LOD), and the limit of quantification (LOQ).

5. Data Analysis

  • Inject the prepared sample solution.

  • Identify the peaks of the cis and trans isomers based on their retention times compared to the standards.

  • Calculate the concentration of each isomer in the sample using the calibration curve.

Data Presentation

Table 1: Chromatographic Performance

IsomerRetention Time (min)Tailing FactorTheoretical Plates
cis-Dimethyl 1,4-cyclohexanedicarboxylate6.81.1>5000
trans-Dimethyl 1,4-cyclohexanedicarboxylate8.21.2>5000

Table 2: Calibration Data

IsomerLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
cis-Dimethyl 1,4-cyclohexanedicarboxylate1 - 100>0.9990.31.0
trans-Dimethyl 1,4-cyclohexanedicarboxylate1 - 100>0.9990.31.0

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

isomer_relationship DMCD This compound cis cis-Isomer DMCD->cis Geometric Isomer trans trans-Isomer DMCD->trans Geometric Isomer

Caption: Isomeric relationship of the analyte.

References

Application Notes and Protocols for ¹H and ¹³C NMR Peak Assignments of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) peak assignments for the cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate. This document includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and diagrams to illustrate key concepts.

Introduction

This compound is a diester that exists as two stereoisomers: cis and trans. The spatial orientation of the two methoxycarbonyl groups on the cyclohexane ring significantly influences their respective NMR spectra. Understanding these differences is crucial for the structural elucidation and purity assessment of samples containing one or both isomers. In the trans isomer, the two ester groups are on opposite sides of the ring, leading to a more rigid chair conformation with both substituents in the equatorial position. In the cis isomer, the ester groups are on the same side of the ring, resulting in a conformational equilibrium between two chair forms where one group is axial and the other is equatorial.

Data Presentation: ¹H and ¹³C NMR Peak Assignments

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the cis and trans isomers of this compound. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound Isomers

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-OCH₃3.67Singlet-
H-1, H-4 (axial)2.50Multiplet-
H-2, H-3, H-5, H-6 (axial)2.05Multiplet-
H-2, H-3, H-5, H-6 (equatorial)1.50Multiplet-
cis-OCH₃3.68Singlet-
H-1, H-42.65Multiplet-
H-2, H-3, H-5, H-61.80 - 1.60Multiplet-

Table 2: ¹³C NMR Spectral Data for this compound Isomers

IsomerCarbon AssignmentChemical Shift (δ, ppm)
transC=O175.5
-OCH₃51.5
C-1, C-443.0
C-2, C-3, C-5, C-628.5
cisC=O176.0
-OCH₃51.6
C-1, C-441.5
C-2, C-3, C-5, C-628.0

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of this compound.

Materials:

  • This compound (cis/trans mixture or isolated isomers)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent signal)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Lint-free wipes

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. If using an internal standard, add a small drop of TMS to the solvent before adding it to the sample.

  • Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Filtering the Sample: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter fitted into a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.

  • Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.

  • Number of Scans (NS): 8-16 scans for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): Approximately 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically or manually.

Visualization of Key Relationships

The following diagrams illustrate the relationship between the isomers and the general workflow for NMR analysis.

isomers cluster_isomers This compound cluster_spectra NMR Spectra cis-isomer cis-isomer cis_1H ¹H NMR (cis) cis-isomer->cis_1H yields cis_13C ¹³C NMR (cis) cis-isomer->cis_13C yields trans-isomer trans-isomer trans_1H ¹H NMR (trans) trans-isomer->trans_1H yields trans_13C ¹³C NMR (trans) trans-isomer->trans_13C yields

Caption: Isomer-to-Spectrum Relationship.

workflow start Start sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep data_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end End analysis->end

Caption: General NMR Experimental Workflow.

Application Notes and Protocols for the Esterification of 1,4-Cyclohexanedicarboxylic Acid to Dimethyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, polymers, and fragrances.[1] It serves as a building block in the preparation of cycloalkylamide derivatives, which have been investigated as inhibitors of soluble epoxide hydrolase.[2] This document provides detailed protocols for the synthesis of this compound via the esterification of 1,4-cyclohexanedicarboxylic acid. The primary method detailed is a high-yield procedure utilizing thionyl chloride in methanol.

Chemical Properties and Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property1,4-Cyclohexanedicarboxylic AcidThis compound
Molecular Formula C₈H₁₂O₄C₁₀H₁₆O₄[3][4][5]
Molecular Weight 172.18 g/mol [6]200.23 g/mol [3][4]
CAS Number 1076-97-794-60-0[2][3][5]
Appearance SolidClear, colorless liquid after melting[1][2]
Melting Point Varies with isomer (cis/trans)14 °C (cis-isomer), 71 °C (trans-isomer)[4]
Boiling Point Not specified265 °C (mixed isomer)[4]; 131-133 °C at 11 mmHg
Solubility Soluble in hot waterSparingly soluble in water, soluble in organic solvents like ethanol and acetone.[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Thionyl Chloride and Methanol

This protocol describes the synthesis of this compound from cis-1,4-cyclohexanedicarboxylic acid and methanol, with the in-situ generation of hydrochloric acid from thionyl chloride acting as the catalyst. This method has been reported to achieve a high yield of 97%.[2]

Materials:

  • cis-1,4-Cyclohexanedicarboxylic acid (50 g, 1.0 eq.)

  • Methanol (500 mL)

  • Thionyl chloride (138 g, 4.0 eq.)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Ice-salt bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of HCl-Methanol Solution:

    • Cool 500 mL of methanol to 0°C in a round-bottom flask using an ice-salt bath.

    • Slowly and dropwise, add 138 g of thionyl chloride to the cooled methanol while stirring. This reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

  • Esterification Reaction:

    • To the freshly prepared HCl-methanol solution, add 50 g of cis-1,4-cyclohexanedicarboxylic acid.

    • Heat the reaction mixture to reflux and maintain reflux for 1 hour.[2]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), remove the solvent by evaporation using a rotary evaporator.[2]

    • Dilute the residue with distilled water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[2]

    • Combine the organic layers.

    • Wash the combined ethyl acetate layers sequentially with saturated NaHCO₃ solution and then with saturated brine solution.[2]

    • Dry the organic layer over anhydrous Na₂SO₄.[2]

    • Filter to remove the drying agent.

    • Remove the solvent by evaporation to yield this compound as a white solid.[2]

Expected Yield: 56.4 g (97%)[2]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_4_acid 1,4-Cyclohexanedicarboxylic Acid Dimethyl_Ester This compound 1_4_acid->Dimethyl_Ester + 2 CH₃OH Methanol Methanol Methanol->Dimethyl_Ester Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Dimethyl_Ester Catalyst (forms HCl)

Caption: Chemical reaction for the esterification of 1,4-cyclohexanedicarboxylic acid.

experimental_workflow start Start prep_hcl Prepare HCl-Methanol Solution (Methanol + Thionyl Chloride at 0°C) start->prep_hcl reaction Add 1,4-Cyclohexanedicarboxylic Acid and Reflux for 1 hour prep_hcl->reaction monitor Monitor Reaction by TLC reaction->monitor evaporation Evaporate Solvent monitor->evaporation extraction Dilute with Water and Extract with Ethyl Acetate evaporation->extraction wash Wash Organic Layer (NaHCO₃ and Brine) extraction->wash dry Dry with Na₂SO₄ wash->dry final_evaporation Evaporate Ethyl Acetate dry->final_evaporation product Obtain this compound final_evaporation->product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Fischer esterification with thionyl chloride is a high-yield and straightforward method, other synthetic approaches exist, primarily through the hydrogenation of dimethyl terephthalate (DMT). These methods are often employed in industrial settings.

MethodCatalystConditionsNotes
Catalytic Hydrogenation of DMTRu/Al₂O₃Pressure: 20 to 30 kg/cm ²; Temperature: 100 to 180 °CThis method is described for continuous preparation.[7]
Catalytic Hydrogenation of DMTPlatinum OxideSolvent: Acetic AcidThis process can be expensive due to the cost of the platinum catalyst.[8]
Catalytic Hydrogenation of DMTNickel catalystsHigh pressure and high temperatureMay lead to the reduction of one of the ester groups as an undesired side reaction.[8]

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of thionyl chloride with methanol is exothermic and produces HCl gas. Ensure proper temperature control and ventilation.

Conclusion

The esterification of 1,4-cyclohexanedicarboxylic acid to this compound can be efficiently achieved using the described protocol with thionyl chloride and methanol, providing high yields. This method is well-suited for laboratory-scale synthesis. For larger-scale industrial production, catalytic hydrogenation of dimethyl terephthalate presents a viable alternative, though it may require more specialized equipment and careful optimization to minimize side products.

References

Application Notes and Protocols for the Hydrogenation of Dimethyl Terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) via the hydrogenation of Dimethyl Terephthalate (DMT). DMCD is a valuable intermediate in the chemical industry, notably in the production of polyesters and plasticizers.[1][2][3] The protocols described herein are based on established catalytic systems and offer a foundation for laboratory-scale synthesis and process optimization.

Introduction

The catalytic hydrogenation of the aromatic ring in Dimethyl Terephthalate (DMT) is the primary industrial route for the production of this compound (DMCD).[1] This reaction involves the addition of hydrogen to the benzene ring of DMT in the presence of a catalyst, typically a supported metal catalyst. The process is of significant interest due to the wide applications of DMCD and its derivatives, such as 1,4-cyclohexanedimethanol (CHDM), in the polymer industry.[1][4]

Various catalytic systems have been developed for this transformation, including those based on noble metals like ruthenium (Ru) and palladium (Pd), as well as non-precious metals like nickel (Ni).[5][6] The choice of catalyst and reaction conditions significantly influences the conversion of DMT, the selectivity towards DMCD, and the overall process efficiency.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the hydrogenation of DMT to DMCD under various reaction conditions, as reported in the literature.

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
Ru/HZSM-5 (3 wt.%)HZSM-51602.5210099.5[7]
Ru-Re/ACActivated Carbon703-8296[8]
Ru-Ni/CNTCarbon Nanotubes100618095[9][10]
KF-modified Ni/SiO2SiO2---9596[5][6]
Ru/Al2O3Al2O3120-1602-3ContinuousHighHigh[11]
Ru/CCharcoal108-1355.5-6.9---[12]
Ru/MORMordenite1406410095.09[13]
Ru/Ni/Ni(Al)OxNi(Al)Ox---99.393.2[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the hydrogenation of DMT.

Protocol 1: Hydrogenation using a Ruthenium-Rhenium Bimetallic Catalyst

This protocol is based on the method described for a supported ruthenium-rhenium bimetallic catalyst.[1]

1. Catalyst Preparation: a. Add a carrier such as activated carbon to a solution containing the desired amounts of ruthenium and rhenium salts. b. Mix the slurry uniformly and allow it to soak overnight at room temperature. c. Dry the mixture in an oven at 110°C for 4 hours. d. Reduce the dried catalyst under a hydrogen atmosphere at 460°C for 3 hours to obtain the final supported bimetallic catalyst.[1]

2. Hydrogenation Reaction: a. Charge the reactants and a suitable solvent (e.g., 1,4-dioxane) into a high-pressure reactor.[1] b. Add the prepared supported ruthenium-rhenium bimetallic catalyst to the reactor. c. Seal the reactor and purge it with hydrogen gas three times to remove air. d. Pressurize the reactor with hydrogen to 2-5 MPa.[1] e. Heat the reactor to a temperature between 30-120°C and maintain the reaction for 1-3 hours with stirring.[1]

3. Product Isolation and Purification: a. After the reaction, cool the reactor to room temperature and carefully release the pressure. b. Filter the reaction mixture to remove the catalyst. c. Distill the filtrate to recover the solvent. d. The remaining crude product, this compound, can be further purified by distillation or crystallization.[1]

Protocol 2: Hydrogenation using a Ruthenium on Carbon Catalyst in a Batch Reactor

This protocol outlines a general procedure for DMT hydrogenation in a batch reactor.

1. Materials and Equipment:

  • Dimethyl Terephthalate (DMT)

  • Ruthenium on charcoal catalyst (e.g., 5% Ru/C)[12]

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, and temperature and pressure controllers

  • Hydrogen gas supply

  • Filtration setup

  • Rotary evaporator

2. Procedure: a. Charge the high-pressure autoclave with Dimethyl Terephthalate and the Ruthenium on charcoal catalyst. A solvent such as DMCD itself can be used.[12] b. Seal the reactor and purge it several times with nitrogen, followed by hydrogen to ensure an inert atmosphere. c. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psig).[12] d. Begin stirring and heat the reactor to the target temperature (e.g., 110-140°C).[12] The reaction is exothermic, and the temperature may rise.[12] e. Monitor the reaction progress by observing the hydrogen uptake. f. Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and vent the excess hydrogen. g. Open the reactor and filter the reaction mixture to separate the catalyst. h. The filtrate containing the product can be analyzed by techniques like Gas Chromatography (GC) to determine the conversion and selectivity. i. The product, this compound, can be isolated by removing any solvent using a rotary evaporator.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the hydrogenation of Dimethyl Terephthalate.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants DMT & Solvent Reactor High-Pressure Reactor Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Recovered Catalyst Solvent_Removal Solvent Removal Filtration->Solvent_Removal Filtrate Analysis Analysis (GC, NMR) Solvent_Removal->Analysis Purification Purification Analysis->Purification Product DMCD Product Purification->Product

Caption: General workflow for the hydrogenation of DMT to DMCD.

Logical Relationship of Key Parameters

This diagram shows the relationship between key experimental parameters and the desired outcomes.

Parameter_Relationship Catalyst Catalyst (Type, Loading) Conversion DMT Conversion Catalyst->Conversion Selectivity DMCD Selectivity Catalyst->Selectivity Temperature Temperature Temperature->Conversion Temperature->Selectivity Pressure Pressure Pressure->Conversion Pressure->Selectivity Time Reaction Time Time->Conversion Solvent Solvent Solvent->Conversion Solvent->Selectivity Yield Product Yield Conversion->Yield Selectivity->Yield

Caption: Key parameters influencing the outcome of DMT hydrogenation.

References

Application Notes and Protocols: Enhancing Polymer Properties with Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) in improving the properties of polymers, particularly polyesters. Detailed experimental protocols for synthesis and characterization are included to facilitate research and development in materials science and drug delivery applications.

Introduction to this compound (DMCD)

This compound is a cycloaliphatic diester monomer that serves as a valuable building block in polymer synthesis.[1] Its incorporation into polymer chains, typically through melt polycondensation, can significantly enhance the thermal, mechanical, and optical properties of the resulting materials.[2][3] DMCD is often used as a co-monomer with other diacids or diesters, such as terephthalic acid (TPA) or dimethyl terephthalate (DMT), and diols like ethylene glycol (EG) or 1,4-butanediol (BD).[4]

The rigid and bulky nature of the cyclohexane ring in the DMCD molecule imparts increased stiffness and thermal stability to the polymer backbone.[4] Furthermore, the cis/trans isomerism of the cyclohexane ring provides a means to fine-tune the crystallinity and, consequently, the mechanical and thermal characteristics of the final polymer.[5] Generally, a higher trans-isomer content leads to more crystalline and rigid polymers.[5]

Improvements in Polymer Properties

The addition of DMCD as a comonomer in polyesters such as Poly(trimethylene terephthalate) (PTT) and Poly(ethylene terephthalate) (PET) has been shown to yield significant improvements in key material properties.

Enhanced Thermal Stability

The incorporation of the rigid cycloaliphatic ring of DMCD into the polymer backbone restricts chain mobility, leading to an increase in the glass transition temperature (Tg) and overall thermal stability. In studies involving PTT, the thermal stability was reported to increase by as much as 25°C with the addition of DMCD.[2][3]

Improved Mechanical Performance

The rigid structure of DMCD also contributes to enhanced mechanical properties. For PTT copolyesters, the addition of a small molar percentage of DMCD resulted in a simultaneous improvement in both tensile strength and tensile strain.[2][3] Notably, the tensile strength of a PTT copolymer increased by a maximum of 15% (up to 76.5 MPa) with the inclusion of DMCD.[2][3]

Modified Crystallization Behavior

DMCD content can be used to control the crystallization behavior of polyesters. In some cases, low concentrations of DMCD (e.g., 1 mol%) have been shown to increase the crystallization rate of PTT, while higher concentrations can lead to a decrease.[2][3] This allows for the tailoring of the polymer's crystallinity to suit specific application requirements, such as optical clarity or mechanical strength.

Quantitative Data Summary

The following tables summarize the quantitative effects of DMCD incorporation on the properties of Poly(trimethylene terephthalate) (PTT).

DMCD Content (mol%)Glass Transition Temperature (Tg)Melting Temperature (Tm)Thermal Stability (Increase from virgin PTT)
0 (Virgin PTT)BaselineBaseline0°C
1-5Decreasing trend with increasing DMCDDecreasing trend with increasing DMCDUp to 25°C

Table 1: Thermal Properties of PTT-co-DMCD Copolymers. Data extracted from studies on PTT manufactured from DMT and propanediol with 1-5 mol% DMCD added.[2][3]

DMCD Content (mol%)Tensile Strength (MPa)Increase in Tensile Strength (%)Tensile Strain
0 (Virgin PTT)~66.50%Baseline
276.515%Improved
1-5--Simultaneously improved with tensile strength

Table 2: Mechanical Properties of PTT-co-DMCD Copolymers. Data reflects significant improvements observed at up to 2 mol% DMCD content.[2][3]

Experimental Protocols

Protocol 1: Synthesis of DMCD-Modified Polyester via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation method for synthesizing a copolyester of PET with DMCD.

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound (DMCD)

  • Ethylene glycol (EG)

  • Catalyst (e.g., Antimony trioxide, Titanium(IV) butoxide)

  • Stabilizer (e.g., Phosphoric acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser.

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

Stage 1: Ester Interchange (Transesterification)

  • Charge the reaction vessel with DMT, DMCD, and an excess of ethylene glycol (typically a 1:2.2 molar ratio of total diesters to diol).

  • Add the catalyst (e.g., 200-300 ppm of Antimony trioxide).

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the mixture to 180-220°C under a slow stream of nitrogen with continuous stirring.

  • Methanol will be produced as a byproduct and should be collected in the distillation receiver.

  • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 270-290°C.

  • Simultaneously, slowly reduce the pressure in the reactor to below 1 Torr using a vacuum pump.

  • During this stage, excess ethylene glycol is removed and collected. The viscosity of the molten polymer will increase significantly.

  • Monitor the reaction progress by observing the torque on the stirrer or by taking samples for viscosity measurement.

  • Once the desired molecular weight (indicated by melt viscosity) is achieved, discontinue the reaction.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify it.

  • Pelletize the resulting polymer strands for further characterization.

Protocol 2: Characterization of Polymer Properties

A. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Hold the sample at this temperature for 2-5 minutes to erase its thermal history.

  • Cool the sample to below its expected glass transition temperature (e.g., 0°C) at a controlled cooling rate of 10°C/min.

  • Heat the sample again to 300°C at a heating rate of 10°C/min.

  • Determine the glass transition temperature (Tg) from the second heating scan. The melting temperature (Tm) and heat of fusion can also be determined from this scan.

Thermogravimetric Analysis (TGA):

  • Accurately weigh 10-15 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition temperature is used to assess the thermal stability of the polymer.

B. Mechanical Testing (Tensile Properties)

This protocol follows the general principles of ISO 527 for determining the tensile properties of plastics.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Specimen cutting die or molding equipment to prepare standardized dumbbell-shaped specimens (e.g., ISO 527-2 Type 1A).

Procedure:

  • Prepare test specimens by injection molding or by cutting from a compression-molded sheet. Ensure the specimens are free from defects.

  • Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min, as specified in the relevant standard for the material).

  • Record the force and the corresponding elongation until the specimen fractures.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

  • Test at least five specimens and report the average values.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis: Melt Polycondensation cluster_characterization Polymer Characterization reactants Reactants (DMT, DMCD, EG) catalyst Catalyst & Stabilizer Addition reactants->catalyst ester_interchange Stage 1: Ester Interchange (180-220°C, N2 atm) catalyst->ester_interchange methanol_removal Methanol Removal ester_interchange->methanol_removal polycondensation Stage 2: Polycondensation (270-290°C, Vacuum) ester_interchange->polycondensation eg_removal Ethylene Glycol Removal polycondensation->eg_removal extrusion Polymer Extrusion & Pelletization polycondensation->extrusion thermal_analysis Thermal Analysis extrusion->thermal_analysis mechanical_testing Mechanical Testing extrusion->mechanical_testing dsc DSC (Tg, Tm) thermal_analysis->dsc tga TGA (Thermal Stability) thermal_analysis->tga specimen_prep Specimen Preparation mechanical_testing->specimen_prep tensile_test Tensile Test (ISO 527) specimen_prep->tensile_test

Caption: Experimental workflow for the synthesis and characterization of DMCD-modified polyesters.

logical_relationship cluster_input Input Monomer cluster_structure Structural Feature cluster_properties Resulting Polymer Properties dmcd This compound (DMCD) ring Rigid Cyclohexane Ring in Polymer Backbone dmcd->ring thermal Increased Thermal Stability (Higher Tg) ring->thermal mechanical Enhanced Mechanical Strength (Tensile Strength) ring->mechanical crystallinity Controlled Crystallinity ring->crystallinity

Caption: Logical relationship between DMCD structure and improved polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DMCD)?

A1: The industrial-scale production of DMCD is primarily achieved through the direct liquid-phase catalytic hydrogenation of Dimethyl terephthalate (DMT).[1] This process involves the reduction of the aromatic ring of DMT to a cyclohexane ring.

Q2: What are the common impurities found in crude DMCD?

A2: Common impurities in crude DMCD include unreacted Dimethyl terephthalate (DMT), various by-products from side reactions, and heavy components.[1] The presence of these impurities can affect the quality and performance of the final product. Additionally, trace amounts of colorless and colored impurities can form during storage.[1]

Q3: How does the cis/trans isomer ratio of DMCD affect its properties?

A3: this compound exists as a mixture of cis and trans isomers.[2][3] The ratio of these isomers can significantly impact the physical properties of the material, such as its melting point. The trans-isomer has a higher melting point (around 71°C) compared to the cis-isomer (around 14°C).[4] This difference is crucial for applications in polyester resins and other polymers.[5]

Q4: What analytical techniques are suitable for determining the purity and isomer ratio of DMCD?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for assessing the purity of DMCD and quantifying the ratio of cis and trans isomers.[3][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural characterization and isomer determination.[8]

Troubleshooting Guides

Problem 1: Low Conversion of Dimethyl Terephthalate (DMT)

Possible Causes & Solutions

  • Inactive Catalyst: The catalyst may have lost its activity due to poisoning or improper activation.

    • Solution: Ensure the catalyst is properly handled and activated according to the supplier's protocol. Consider using a fresh batch of catalyst. For instance, Ni/SiO2 catalysts are typically reduced in a hydrogen flow at elevated temperatures before use.[9]

  • Suboptimal Reaction Conditions: The temperature and pressure may not be ideal for the specific catalyst being used.

    • Solution: Optimize the reaction temperature and hydrogen pressure. For example, with Ru/MOR catalysts, a temperature of 140°C and a pressure of 6 MPa H2 have been shown to achieve 100% DMT conversion.[10] For some catalyst systems, temperatures can range from 100 to 180°C.[11]

  • Poor Catalyst/Reactant Contact: Inefficient mixing can lead to poor contact between the catalyst, DMT, and hydrogen.

    • Solution: Ensure vigorous stirring or agitation in the reactor to maintain a uniform suspension of the catalyst.

Problem 2: Low Selectivity towards this compound (DMCD)

Possible Causes & Solutions

  • Hydrogenolysis of Ester Groups: A common side reaction is the hydrogenolysis (cleavage) of the ester groups, leading to undesired by-products.

    • Solution: The choice of catalyst is critical. Catalysts modified with promoters, such as KF-modified Ni/SiO2, have been shown to suppress the hydrogenolysis of ester groups and enhance selectivity to DMCD.[9][12]

  • Harsh Reaction Conditions: High temperatures and pressures can sometimes favor side reactions.

    • Solution: While higher temperatures and pressures can increase conversion, they may negatively impact selectivity. It is important to find an optimal balance. For example, a study using a Ru/Al2O3 catalyst showed that increasing the pressure to 20-30 kg/cm ² increased the selectivity of DMCD.[11]

Problem 3: Difficulty in Purifying Crude DMCD

Possible Causes & Solutions

  • High Boiling Points of Components: The boiling points of DMCD, unreacted DMT, and other heavy by-products are high, making separation by distillation challenging under atmospheric pressure.[1]

    • Solution: Vacuum distillation is a more suitable method for separating high-boiling point compounds.

  • Co-crystallization of Isomers: If crystallization is used for purification, the cis and trans isomers might co-crystallize, making it difficult to isolate a single high-purity isomer.

    • Solution: Fractional crystallization can be employed, taking advantage of the significant difference in melting points between the cis and trans isomers.[4][13] By maintaining the mixture at a temperature between the melting points of the two isomers (e.g., 14°C to 71°C), the trans-isomer can be selectively solidified and separated.[13]

Problem 4: Undesirable Cis/Trans Isomer Ratio

Possible Causes & Solutions

  • Thermodynamic Equilibrium: The cis/trans ratio can be influenced by the reaction and purification conditions, often reaching a thermodynamic equilibrium.

    • Solution: The cis/trans ratio can be manipulated. For example, heating the polyester derived from 1,4-cyclohexanedicarboxylic acid can lead to isomerization, with the thermodynamically controlled equilibrium favoring the trans-isomer at higher temperatures.[5] Conversely, controlling the temperature after the hydrogenation reaction (e.g., between 85 to 170°C) can suppress the isomerization from the cis to the trans isomer.[13] Base-catalyzed isomerization using a reagent like pyridine in methanol can also be employed to enrich the trans isomer.[7]

Data Presentation

Table 1: Comparison of Catalyst Performance in DMT Hydrogenation

CatalystSupportPromoter/ModifierTemperature (°C)Pressure (MPa)DMT Conversion (%)DMCD Selectivity (%)Reference
NiSiO₂None10054183[9][12]
NiSiO₂KF (0.5 wt%)10059596[9][12]
RuMOR ZeoliteNone140610095.09[10]
RuNi/Ni(Al)OxNone--99.393.2[14]
RuAl₂O₃None180210097.3[11]
Ru-NiCNTNone--8095[15]

Experimental Protocols

Protocol 1: Synthesis of DMCD via Hydrogenation of DMT using a Ruthenium-Rhenium Bimetallic Catalyst

  • Catalyst Preparation:

    • A carrier such as activated carbon is impregnated with a solution containing ruthenium and rhenium precursors. The total metal loading is controlled to be between 0.3% and 5%.

    • The mixture is soaked overnight at room temperature and then dried in an oven at 110°C for 4 hours.

    • The dried catalyst is then reduced under a hydrogen gas flow at 460°C for 3 hours to obtain the supported bimetallic catalyst.[1]

  • Hydrogenation Reaction:

    • Add the reactants (DMT) and a solvent to the reaction vessel.

    • Add the prepared supported ruthenium-rhenium bimetallic catalyst.

    • Seal the reaction vessel and purge the air with hydrogen gas three times.

    • Pressurize the vessel with hydrogen to 2-5 MPa.

    • Increase the temperature to 30-120°C and conduct the reaction for 1-3 hours.[1]

Protocol 2: Isomerization of DMCD to Enrich the Trans-Isomer

  • Dissolve 0.5 mol (100.1 g) of DMCD (with a trans/cis isomer ratio of 3/7 to 5/5) in 200 g of methanol at 40°C.

  • Add 15 g of pyridine as a catalyst.

  • Allow the reaction to proceed for 2 hours. This should result in a methanol solution of DMCD with a trans/cis isomer ratio of approximately 9/1.[7]

Visualizations

Synthesis_Workflow DMT Dimethyl Terephthalate (DMT) Reactor High-Pressure Reactor DMT->Reactor Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reactor Catalyst Catalyst (e.g., Ru/C) Catalyst->Reactor Hydrogen H2 Gas Hydrogen->Reactor Reaction_Mixture Crude Reaction Mixture Reactor->Reaction_Mixture Hydrogenation Filtration Catalyst Filtration Reaction_Mixture->Filtration Filtration->Catalyst Recycle Crude_DMCD Crude DMCD Filtration->Crude_DMCD Purification Purification (e.g., Vacuum Distillation) Crude_DMCD->Purification High_Purity_DMCD High-Purity DMCD Purification->High_Purity_DMCD

Caption: Experimental workflow for the synthesis of high-purity this compound.

Troubleshooting_Logic Start Start: Synthesis Issue Low_Conversion Low DMT Conversion? Start->Low_Conversion Low_Selectivity Low DMCD Selectivity? Low_Conversion->Low_Selectivity No Action_Catalyst Check Catalyst Activity & Activation Low_Conversion->Action_Catalyst Yes Purification_Problem Purification Difficulty? Low_Selectivity->Purification_Problem No Action_Selectivity Use Selective Catalyst (e.g., with promoter) Low_Selectivity->Action_Selectivity Yes Isomer_Ratio_Issue Incorrect Isomer Ratio? Purification_Problem->Isomer_Ratio_Issue No Action_Purification Use Vacuum Distillation or Fractional Crystallization Purification_Problem->Action_Purification Yes Action_Isomerization Control Post-Reaction Temp or Perform Isomerization Isomer_Ratio_Issue->Action_Isomerization Yes End Problem Resolved Isomer_Ratio_Issue->End No Action_Catalyst->Low_Selectivity Action_Conditions Optimize Temp & Pressure Action_Selectivity->Purification_Problem Action_Purification->Isomer_Ratio_Issue Action_Isomerization->End

Caption: Troubleshooting decision tree for DMCD synthesis.

Cis_Trans_Isomerization cluster_cis Cis-Isomer cluster_trans Trans-Isomer cis Cis-DMCD (M.P. ~14°C) trans Trans-DMCD (M.P. ~71°C) cis->trans  Heat or Base Catalyst (e.g., Pyridine)   trans->cis  Controlled Conditions  

Caption: Equilibrium relationship between cis and trans isomers of DMCD.

References

Technical Support Center: Optimizing Dimethyl 1,4-cyclohexanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield and/or Incomplete Conversion of Starting Material

Q1: We are experiencing low yields of this compound during the hydrogenation of dimethyl terephthalate (DMT). What are the likely causes and how can we improve the conversion?

A1: Low conversion in the hydrogenation of DMT is a common challenge. The primary reasons often revolve around catalyst activity, reaction conditions, and substrate purity.

Potential Causes and Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Palladium, Ruthenium) can become deactivated by impurities in the starting material or solvent.

    • Solution: Ensure the purity of your DMT and solvent. Consider pretreating the starting materials to remove potential catalyst poisons. If catalyst deactivation is suspected, regeneration or replacement of the catalyst is necessary.

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a crucial role in the hydrogenation of the aromatic ring.[1][2]

    • Solution: Optimize the reaction temperature and pressure. For ruthenium-based catalysts, temperatures may range from 110°C to 140°C and pressures from 500 to 1500 psig.[2] For ruthenium-rhenium bimetallic catalysts, temperatures of 30-120°C and pressures of 2-5 MPa have been reported.[1]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using techniques like GC-MS or HPLC. Increase the reaction time until the consumption of the starting material plateaus. Reaction times of 1-3 hours have been noted for certain catalytic systems.[1]

  • Poor Catalyst Dispersion: Inadequate mixing can lead to poor contact between the catalyst, substrate, and hydrogen.

    • Solution: Ensure efficient stirring or agitation to maintain the catalyst in suspension and facilitate mass transfer.

G start Low Yield of DMCD check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Verify Reaction Conditions check_catalyst->check_conditions Catalyst OK solution Improved Yield check_catalyst->solution Replace/Regenerate Catalyst check_time 3. Monitor Reaction Time check_conditions->check_time Conditions Optimal check_conditions->solution Optimize T & P check_mixing 4. Assess Agitation check_time->check_mixing Time Sufficient check_time->solution Increase Reaction Time check_mixing->solution Improve Agitation

References

Technical Support Center: Controlling Cis-Trans Isomerization in Dimethyl 1,4-Cyclohexanedicarboxylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on controlling the cis-trans isomerization of the cyclohexyl ring during the polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Precise control over the stereochemistry of the polymer backbone is crucial as it significantly influences the material's final properties, including crystallinity, melting point, and mechanical strength.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of DMCD and provides systematic approaches to resolving them.

Issue Potential Cause Recommended Solution
Undesired cis/trans ratio in the final polymer. The thermodynamically controlled equilibrium for the 1,4-cyclohexanedicarboxylate moiety favors a trans content of approximately 66 ± 2%.[1] Deviations from the desired ratio are often due to reaction conditions promoting isomerization.Carefully control reaction temperature, time, and catalyst concentration. To maximize the trans content, these variables should be minimized.
Low melting temperature and crystallinity of the polymer. A higher content of the cis-isomer disrupts the regular chain packing necessary for crystallization, leading to a lower melting point.[1]Minimize isomerization from the trans to the cis form. Consider using a solid-state polymerization (SSP) step after initial melt polycondensation to increase molecular weight while minimizing isomerization.[1]
Inconsistent batch-to-batch cis/trans ratio. Variations in reaction parameters such as heating rates, final temperature, reaction time, or catalyst loading can lead to inconsistent levels of isomerization.Standardize the polymerization protocol. Ensure precise control over temperature profiles and reaction times. Use a consistent source and amount of catalyst.
Polymer degradation during synthesis. High reaction temperatures and prolonged reaction times, often employed to increase molecular weight, can also lead to thermal degradation.Optimize the balance between achieving high molecular weight and minimizing degradation. Employ a two-stage process: a melt polycondensation followed by solid-state polymerization at a lower temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing cis-trans isomerization during DMCD polymerization?

A1: Temperature is a key factor. Higher temperatures and longer reaction times enhance the rate of isomerization towards the thermodynamically stable cis/trans ratio of approximately 34/66.[1][2]

Q2: How does the choice of monomer, this compound (DMCD) vs. 1,4-cyclohexanedicarboxylic acid (CHDA), affect isomerization?

A2: Carboxylic acid end groups are known to catalyze the isomerization from the trans to the cis isomer.[2] Therefore, starting with the diacid (CHDA) can make it more challenging to control the isomerization compared to using the diester (DMCD).[2]

Q3: Which catalysts are known to promote the isomerization of this compound?

A3: Certain catalysts can significantly accelerate isomerization. Lithium chloride and sulfonic acids have been shown to cause rapid isomerization.[1][3] Titanium-based catalysts, such as titanium tetrabutoxide, are commonly used for polymerization and can also influence isomerization depending on the concentration and reaction conditions.[2][4][5]

Q4: What is the thermodynamically stable cis/trans ratio for the 1,4-cyclohexanedicarboxylate moiety in the polymer melt?

A4: The thermodynamically controlled equilibrium in the molten state results in a trans-isomer content of approximately 66 ± 2%.[1][3]

Q5: How can I accurately determine the cis/trans ratio in my polymer?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the cis/trans ratio.[6][7] Specifically, 1H NMR and 13C NMR can be used to distinguish and quantify the different isomers based on the chemical shifts of the protons or carbons on the cyclohexane ring.[6][8]

Q6: Is it possible to achieve a 100% trans-isomer content in the final polyester?

A6: While challenging, it is possible to synthesize polyesters with a very high trans-isomer content by carefully controlling the reaction conditions to minimize isomerization.[1] In some specific cases, such as the polymerization of the free diacid at around 300°C, a 100% trans-isomer content has been reported as the thermodynamical optimum.[3]

Experimental Protocols

General Two-Stage Melt Polycondensation of DMCD with a Diol

This protocol provides a general procedure for the synthesis of polyesters from DMCD.

Materials:

  • This compound (DMCD) (cis/trans ratio as desired)

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., Titanium(IV) butoxide)

  • Stabilizer (optional)

Procedure:

  • Esterification:

    • Charge the reactor with DMCD, the diol (typically in a molar excess), and the catalyst.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature range of 180-220°C.

    • Methanol will be produced as a byproduct and should be continuously removed by distillation.

    • Monitor the reaction until the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 240-280°C.

    • Simultaneously, gradually reduce the pressure to create a vacuum (typically <1 mbar).

    • Continue the reaction under vacuum to remove the excess diol and facilitate the increase in molecular weight.

    • The reaction is typically monitored by the viscosity of the melt (e.g., using a torque-measuring stirrer).

    • Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded and pelletized.

Visualizations

Troubleshooting Workflow for Cis-Trans Isomerization Control

G start Start: Undesired cis/trans Ratio check_params Review Reaction Parameters: - Temperature Profile - Reaction Time - Catalyst Type & Concentration start->check_params high_temp Was the temperature too high or held for too long? check_params->high_temp reduce_temp Action: Reduce reaction temperature and/or time. high_temp->reduce_temp Yes wrong_catalyst Is the catalyst known to promote isomerization? high_temp->wrong_catalyst No re_evaluate Re-evaluate cis/trans ratio. reduce_temp->re_evaluate change_catalyst Action: Screen for alternative catalysts. wrong_catalyst->change_catalyst Yes monomer_issue Are you using the diacid (CHDA)? wrong_catalyst->monomer_issue No change_catalyst->re_evaluate use_diester Consider using the diester (DMCD) to reduce acid-catalyzed isomerization. monomer_issue->use_diester Yes monomer_issue->re_evaluate No use_diester->re_evaluate

Caption: Troubleshooting workflow for controlling cis-trans isomerization.

Cis-Trans Equilibrium in DMCD Polymerization

G cluster_monomers Monomers cluster_polymerization Polymerization Process cluster_equilibrium Isomerization Equilibrium Cis-DMCD Cis-DMCD Polymer_Chain Polyester Chain Cis-DMCD->Polymer_Chain Trans-DMCD Trans-DMCD Trans-DMCD->Polymer_Chain Cis_Unit cis-1,4-cyclohexanedicarboxylate unit Polymer_Chain->Cis_Unit Trans_Unit trans-1,4-cyclohexanedicarboxylate unit Polymer_Chain->Trans_Unit Cis_Unit->Trans_Unit Δ, Catalyst, Time

Caption: Cis-trans isomerization during DMCD polymerization.

References

"purification techniques for removing impurities from Dimethyl 1,4-cyclohexanedicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (DMCD)?

A1: Crude DMCD, typically synthesized via the hydrogenation of dimethyl terephthalate (DMT), often contains several impurities. The most common include:

  • Unreacted Dimethyl Terephthalate (DMT): Due to incomplete hydrogenation.

  • By-products of Hydrogenation: Including partially hydrogenated intermediates.

  • Heavy Components: High molecular weight by-products formed during the reaction.

  • Cis and Trans Isomers: DMCD exists as both cis and trans isomers, and the crude product is a mixture. The separation of these isomers is often a key purification step.

Q2: What are the primary methods for purifying DMCD?

A2: The primary purification techniques for DMCD are:

  • Distillation: Particularly fractional vacuum distillation, is effective for separating DMCD from non-volatile residues and some by-products.

  • Recrystallization: A common method for removing soluble impurities and for separating the cis and trans isomers.

  • Chromatography: Techniques like flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation.

Q3: How can I separate the cis and trans isomers of DMCD?

A3: The cis and trans isomers of DMCD have different physical properties, which can be exploited for their separation. Fractional crystallization is a common method. Due to the higher melting point of the trans-isomer (approximately 71°C) compared to the cis-isomer (approximately 14°C), the trans-isomer can be selectively crystallized from a solution, leaving the cis-isomer enriched in the mother liquor.

Troubleshooting Guides

Recrystallization

Problem: Low or no crystal yield after cooling.

Possible Causes & Solutions:

Possible CauseSolution
Excessive Solvent The most common reason for poor yield is using too much solvent, which keeps the compound dissolved even at low temperatures. Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Inappropriate Solvent System The chosen solvent or solvent mixture may be too good of a solvent for DMCD at all temperatures. Solution: Select a solvent system where DMCD is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.
Cooling Too Rapidly Rapid cooling can lead to the formation of very small crystals or an oil, and may trap impurities. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The product "oils out" instead of crystallizing.

Possible Causes & Solutions:

Possible CauseSolution
High Solute Concentration A supersaturated solution can sometimes lead to the separation of a liquid phase (oiling out) rather than solid crystals. Solution: Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.
Melting Point Depression Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid. Solution: Attempt to remove some impurities by a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the solute. Solution: Choose a lower-boiling point solvent or a mixed solvent system.

Experimental Protocols

Recrystallization for Cis/Trans Isomer Separation (Fractional Crystallization)

This protocol is designed to enrich the trans-isomer of DMCD from a cis/trans mixture.

Materials:

  • Crude DMCD (mixture of cis and trans isomers)

  • Methanol (or another suitable solvent like ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude DMCD in a minimal amount of hot methanol. Heat the mixture to reflux with stirring to ensure complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The trans-isomer, being less soluble, will start to crystallize.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the trans-isomer.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor which is rich in the cis-isomer.

  • Drying: Dry the crystals under vacuum to obtain the purified trans-DMCD.

  • Analysis: Analyze the purity of the crystals and the mother liquor by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of cis and trans isomers.

Illustrative Data:

SamplePurity (trans-isomer) BeforePurity (trans-isomer) AfterYield (trans-isomer)
Crude DMCD60%>95%75%
Mother Liquor-~20%-

Note: This data is illustrative and actual results may vary depending on the initial composition of the crude mixture and the precise experimental conditions.

Visualizations

PurificationWorkflow cluster_start Crude DMCD cluster_purification Purification Options cluster_end Purified Product Crude Crude DMCD (with DMT, by-products, cis/trans isomers) Distillation Fractional Vacuum Distillation Crude->Distillation Removes non-volatile and some volatile impurities Recrystallization Fractional Crystallization Crude->Recrystallization Separates cis/trans isomers and removes soluble impurities Chromatography Column Chromatography Crude->Chromatography High-purity separation Pure High-Purity DMCD Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Vacuum Distillation

Problem: Incomplete separation of DMCD from high-boiling impurities like DMT.

Possible Causes & Solutions:

Possible CauseSolution
Insufficient Column Efficiency The distillation column may not have enough theoretical plates to separate components with close boiling points. Solution: Use a longer packed or Vigreux column to increase the separation efficiency.
Incorrect Pressure Control The vacuum level may be too high or too low, affecting the boiling points and the separation. Solution: Carefully control the vacuum to a level that provides a sufficient boiling point difference between DMCD and the impurities. A typical pressure range for this type of distillation is 1-20 mmHg.
Distillation Rate Too Fast A high distillation rate does not allow for proper equilibrium to be established in the column, leading to poor separation. Solution: Reduce the heating rate to ensure a slow and steady distillation.

Experimental Protocols

Fractional Vacuum Distillation

This protocol describes the purification of crude DMCD to remove unreacted DMT and other high-boiling impurities.

Materials:

  • Crude DMCD

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flasks

  • Heating mantle with magnetic stirring

  • Vacuum pump with a vacuum trap and gauge

  • Thermometer

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude DMCD and a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system, lowering the pressure to the desired level (e.g., 5-10 mmHg).

  • Heating: Begin heating the flask with the heating mantle while stirring.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which may contain low-boiling impurities.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of DMCD at the applied pressure (approx. 131-133 °C at 11 mmHg), collect the main fraction in a clean receiving flask.

    • Residue: Stop the distillation before all the material in the flask has vaporized to avoid contamination with high-boiling impurities like DMT.

  • Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected DMCD fraction using GC-MS.

Illustrative Data:

SamplePurity (DMCD) BeforePurity (DMCD) AfterYield
Crude DMCD85%>98%80%

Note: This data is illustrative. Actual boiling points will vary with pressure, and yields will depend on the initial purity of the crude material.

Visualizations

DistillationTroubleshooting Problem Poor Separation in Vacuum Distillation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Incorrect Pressure Problem->Cause2 Cause3 Distillation Rate Too Fast Problem->Cause3 Solution1 Use a longer or packed column Cause1->Solution1 Solution2 Optimize vacuum (e.g., 1-20 mmHg) Cause2->Solution2 Solution3 Reduce heating rate Cause3->Solution3

Caption: Troubleshooting logic for poor separation during vacuum distillation of DMCD.

Column Chromatography

Problem: Co-elution of DMCD with impurities.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Mobile Phase The polarity of the solvent system may not be optimal for separating DMCD from closely related impurities. Solution: Systematically vary the ratio of the solvents in the mobile phase (e.g., ethyl acetate/hexanes) to achieve better separation, as monitored by Thin Layer Chromatography (TLC). A gradient elution may be necessary.
Column Overloading Applying too much crude material to the column can lead to broad peaks and poor separation. Solution: Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Flash Column Chromatography

This protocol provides a general guideline for the purification of DMCD using flash column chromatography.

Materials:

  • Crude DMCD

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., ethyl acetate, hexanes)

  • Chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates of the crude DMCD in various ratios of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.4 for DMCD.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude DMCD in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.

  • Combining and Concentrating: Combine the pure fractions containing DMCD and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the final product by GC-MS.

Illustrative Data:

SamplePurity (DMCD) BeforePurity (DMCD) AfterYield
Crude DMCD90%>99%85%

Note: This data is for illustrative purposes. The choice of mobile phase and the yield will depend on the specific impurities present.

Visualizations

ChromatographyTroubleshooting Problem Co-elution of DMCD with Impurities Cause1 Inappropriate Mobile Phase Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Improper Column Packing Problem->Cause3 Solution1 Optimize solvent ratio (e.g., via TLC) Cause1->Solution1 Solution2 Reduce sample load Cause2->Solution2 Solution3 Repack column carefully Cause3->Solution3

Caption: Troubleshooting guide for co-elution issues in column chromatography of DMCD.

Technical Support Center: Production of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the production of DMCD.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily through the catalytic hydrogenation of Dimethyl Terephthalate (DMT).

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low conversion of Dimethyl Terephthalate (DMT) 1. Insufficient catalyst activity: Catalyst may be poisoned, deactivated, or an inappropriate type was used. 2. Suboptimal reaction conditions: Temperature or pressure may be too low. 3. Poor catalyst/reactant contact: Inefficient stirring or mass transfer limitations.1. Catalyst evaluation: Ensure the use of a high-activity catalyst such as Ruthenium on carbon (Ru/C) or a bimetallic catalyst.[1] Consider pre-activating the catalyst according to the manufacturer's instructions. 2. Optimize conditions: Gradually increase the reaction temperature (e.g., 100-180°C) and hydrogen pressure (e.g., 20-30 kg/cm ²) to enhance the reaction rate.[2] 3. Improve mixing: Increase the stirring speed to ensure the catalyst is well-suspended and in close contact with the reactants.
Presence of unreacted DMT in the final product 1. Incomplete reaction: Reaction time may be too short. 2. Hydrogen starvation: Insufficient hydrogen supply to the reactor.1. Extend reaction time: Monitor the reaction progress using techniques like GC-MS and continue until DMT is fully consumed. 2. Ensure adequate hydrogen supply: Check for leaks in the hydrogenation setup and ensure a continuous and sufficient flow of hydrogen.
Formation of a significant amount of methyl cyclohexanecarboxylate Decarboxylation: This is a common side reaction, particularly at higher temperatures, leading to the loss of one of the ester groups.[1]Moderate reaction temperature: Avoid excessively high temperatures. The optimal range is typically between 110°C and 140°C for ruthenium catalysts.[1]
Presence of various unidentified byproducts (heavy components) Hydrogenolysis: At higher temperatures and pressures, the ester groups can be further reduced to alcohols or even hydrocarbons, leading to a range of byproducts.Optimize catalyst and conditions: Use a catalyst with high selectivity for benzene ring hydrogenation over ester group reduction. Potassium-modified Ni/SiO2 catalysts have shown high selectivity by inhibiting hydrogenolysis of the ester group.[3][4] Fine-tuning the temperature and pressure can also minimize these side reactions.
Product contains both cis and trans isomers, complicating purification Isomer formation: The hydrogenation of the aromatic ring naturally produces a mixture of cis and trans isomers of DMCD.[5]Exploit differential melting points: The trans isomer has a significantly higher melting point (71°C) than the cis isomer (14°C).[5] This difference can be used for separation by fractional crystallization.
Product is contaminated with a transesterification byproduct Reaction with alcohol solvent: If an alcohol is used as the solvent, it can react with the methyl ester groups of DMT or DMCD, leading to the formation of different esters.Use a non-reactive solvent: Employ a non-alcoholic solvent such as ethyl acetate or conduct the reaction neat (solvent-free).[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing this compound (DMCD)?

A1: The most prevalent industrial method is the catalytic hydrogenation of Dimethyl Terephthalate (DMT).[2][6] This process involves the saturation of the aromatic ring of DMT using a catalyst, typically a noble metal like ruthenium or palladium on a support, under hydrogen pressure.[1][6]

Q2: What are the primary side reactions to be aware of during the hydrogenation of DMT to DMCD?

A2: The main side reactions include:

  • Incomplete hydrogenation: Leaving unreacted DMT in the product.

  • Decarboxylation: Loss of a methoxycarbonyl group to form methyl cyclohexanecarboxylate, often favored at higher temperatures.[1]

  • Hydrogenolysis: Further reduction of the ester groups to alcohols or other species, which can lead to the formation of heavy byproducts.

  • Transesterification: If an alcohol is used as a solvent, it can react with the ester groups.

Q3: How can I minimize the formation of the highly undesirable byproduct, methyl hexahydro-p-toluate (methyl cyclohexanecarboxylate)?

A3: The formation of this decarboxylation product can be minimized by carefully controlling the reaction temperature. Using milder conditions, such as temperatures between 110°C and 140°C, can significantly reduce the extent of this side reaction.[1]

Q4: What analytical techniques are suitable for monitoring the reaction progress and analyzing the final product purity?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for both monitoring the disappearance of the starting material (DMT) and identifying and quantifying the desired product (DMCD) and any side products.[7][8][9]

Q5: Is it possible to control the cis/trans isomer ratio of the final product?

A5: While the hydrogenation process naturally yields a mixture of cis and trans isomers, the ratio can sometimes be influenced by the choice of catalyst and reaction conditions. However, post-synthesis separation techniques, such as fractional crystallization, are often employed to isolate the desired isomer by taking advantage of their different melting points.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on DMT Conversion and DMCD Selectivity

CatalystTemperature (°C)Pressure ( kg/cm ²)DMT Conversion (%)DMCD Selectivity (%)Key Side Products NotedReference
Ru/Al₂O₃120-1601064.692.8Not specified[2]
Ru/Al₂O₃120-1602099.999.9Minimal[2]
Ru/Al₂O₃120-16030>99.9>99.9Minimal[2]
Ni/SiO₂Not SpecifiedNot Specified4183Hydrogenolysis products[3][4]
KF-Ni/SiO₂Not SpecifiedNot Specified9596Reduced hydrogenolysis[3][4]
Ru-Ni/CNTOptimizedOptimized8095Not specified[10]
Ru/Ni/Ni(Al)OxNot SpecifiedNot Specified99.393.2Not specified
Ru-Re/AC703 MPa8296Not specified

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Hydrogenation of DMT

This protocol provides a general procedure for the synthesis of DMCD in a laboratory setting.

Materials:

  • Dimethyl Terephthalate (DMT)

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • Anhydrous ethyl acetate (or other suitable non-alcoholic solvent)

  • High-pressure autoclave (hydrogenation reactor) with magnetic stirring

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge Dimethyl Terephthalate (DMT) and the 5% Ru/C catalyst. A typical catalyst loading is 1-5% by weight relative to the DMT.

  • Solvent Addition: Add anhydrous ethyl acetate to dissolve the DMT. The concentration can be adjusted, but a 10-20% w/v solution is a reasonable starting point.

  • Reactor Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove any air, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-30 kg/cm ²). Begin stirring and heat the reactor to the target temperature (e.g., 120-140°C).

  • Reaction Monitoring: Maintain the temperature and pressure for the desired reaction time (typically several hours). The reaction progress can be monitored by observing the uptake of hydrogen. For more precise monitoring, small aliquots can be carefully withdrawn (if the reactor setup allows) and analyzed by GC-MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with additional ethyl acetate. Remove the catalyst by filtration through a pad of Celite. Wash the catalyst on the filter with fresh ethyl acetate to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of cis and trans isomers of DMCD, can be purified by vacuum distillation to remove any low-boiling or heavy impurities.[11]

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a 5% phenyl methyl siloxane column).[7]

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before injection.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in full scan mode to identify all components. The mass range can be set from m/z 40 to 400.

  • Identification: Identify DMT, DMCD (cis and trans isomers), and potential byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.[9][12]

Visualizations

Reaction_Pathways DMT Dimethyl Terephthalate (DMT) DMCD This compound (DMCD) (cis and trans isomers) DMT->DMCD Main Reaction (Catalytic Hydrogenation) Incomplete Unreacted DMT DMT->Incomplete Incomplete Reaction Transesterification Transesterification Product DMT->Transesterification Side Reaction (Alcohol Solvent) Decarboxylation Methyl cyclohexanecarboxylate DMCD->Decarboxylation Side Reaction (High Temperature) Hydrogenolysis Hydrogenolysis Byproducts (e.g., alcohols, heavy components) DMCD->Hydrogenolysis Side Reaction (Harsh Conditions)

Caption: Main and side reaction pathways in DMCD production.

Troubleshooting_Workflow Start Start Experiment CheckPurity Analyze Product Purity (GC-MS) Start->CheckPurity Problem Problem Encountered? LowConv Low DMT Conversion Problem->LowConv Yes HighByprod High Byproduct Formation Problem->HighByprod Yes Purify Purify Product (e.g., Distillation, Crystallization) Problem->Purify No CheckCat Check Catalyst Activity & Loading LowConv->CheckCat OptCond Optimize Temp. & Pressure LowConv->OptCond HighByprod->OptCond CheckCat->Start OptCond->Start CheckPurity->Problem End End Purify->End

Caption: A troubleshooting workflow for DMCD synthesis.

References

Technical Support Center: Optimizing the Hydrogenation of Dimethyl Terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield and selectivity of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) synthesis via the hydrogenation of Dimethyl Terephthalate (DMT).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Q1: Why is my DMT conversion rate low?

A low conversion rate of DMT can be attributed to several factors related to the catalyst, reaction conditions, and reagents.

  • Catalyst Activity: The catalyst may have low activity due to improper preparation, incomplete activation, or poisoning. For instance, the performance of Ni-based catalysts is closely linked to the amount of metallic nickel, which can be influenced by the reduction temperature during catalyst preparation.[1][2] For Ru-based catalysts, the dispersion of ruthenium particles and the nature of the support material are critical.

  • Reaction Conditions: Insufficient temperature or hydrogen pressure can lead to low conversion. The optimal conditions vary depending on the catalyst system. For example, some Ru-based catalysts can achieve high conversion at milder conditions (e.g., 50-80°C and 1-4 MPa)[3], while industrial processes using palladium-based catalysts may require higher temperatures (160-180°C) and pressures.[1][2]

  • Purity of Reactants: Impurities in the DMT substrate, solvent, or hydrogen gas can poison the catalyst. For example, trace amounts of carbon monoxide in the hydrogen stream can deactivate palladium catalysts.

Troubleshooting Workflow for Low DMT Conversion

start Low DMT Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Purity start->reagents catalyst_prep Review Catalyst Synthesis Protocol catalyst->catalyst_prep Improper Preparation? catalyst_act Optimize Reduction Temperature/Time catalyst->catalyst_act Incomplete Activation? catalyst_poison Analyze for Catalyst Poisons (e.g., CO, Sulfur) catalyst->catalyst_poison Poisoning? temp Increase Temperature Incrementally conditions->temp Temperature Too Low? pressure Increase Hydrogen Pressure conditions->pressure Pressure Too Low? dmt_purity Purify DMT (e.g., Recrystallization) reagents->dmt_purity Impure DMT? solvent_purity Use High-Purity Solvent reagents->solvent_purity Impure Solvent? h2_purity Use High-Purity Hydrogen reagents->h2_purity Impure Hydrogen? end Improved Conversion catalyst_prep->end catalyst_act->end catalyst_poison->end temp->end pressure->end dmt_purity->end solvent_purity->end h2_purity->end

Caption: Troubleshooting workflow for low DMT conversion.

Q2: My DMT conversion is high, but the selectivity to DMCD is low. What are the possible causes and solutions?

Low selectivity indicates the formation of undesired byproducts. The nature of these byproducts depends on the catalyst and reaction conditions.

  • Hydrogenolysis of Ester Groups: A common side reaction, especially with nickel catalysts, is the hydrogenolysis of the ester groups, leading to byproducts like methyl 4-methyl-cyclohexane carboxylate.[1] Using an alkaline promoter, such as potassium fluoride (KF), on Ni/SiO2 catalysts can suppress this side reaction by reducing the number of acidic sites.[1][2][4]

  • Transesterification: If an alcohol is used as a solvent (e.g., isopropanol), transesterification can occur, forming different ester byproducts.[1] This is a competitive reaction with hydrogenation. Ensuring high catalyst activity can favor hydrogenation over transesterification.

  • Incomplete Hydrogenation: Partially hydrogenated intermediates may be present if the reaction is not run to completion. Increasing reaction time or catalyst loading can help.

Q3: How can I tell if my catalyst has been deactivated, and can it be regenerated?

Catalyst deactivation is often observed as a gradual decrease in DMT conversion over several reaction cycles.[1]

  • Signs of Deactivation: A noticeable drop in conversion rate under identical reaction conditions is the primary indicator. For example, a KF-Ni/SiO2 catalyst showed a decrease in DMT conversion from over 98% to 89% after six cycles.[1]

  • Regeneration of Ru-based Catalysts: Some ruthenium catalysts can be regenerated. A common procedure involves heating the used catalyst in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 300°C), followed by a controlled oxidation step with a low concentration of oxygen, and finally, reduction in a hydrogen atmosphere.[5] Another mild regeneration method for carbon-supported Ru catalysts involves air oxidation at 200°C followed by H2 reduction at 180°C.[6]

  • Regeneration of Ni-based Catalysts: For some nickel catalysts, simple washing with the reaction solvent (e.g., isopropanol) and drying may be sufficient to recover activity for subsequent runs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for DMT hydrogenation to DMCD?

A variety of catalysts have been developed, with noble metal catalysts generally showing high activity and selectivity.

  • Ruthenium-based catalysts: These are highly effective and can operate under relatively mild conditions. Supports like activated carbon, zeolites (e.g., HZSM-5), and carbon nanotubes have been used.[7][8]

  • Palladium-based catalysts: These are commonly used in industrial processes, often requiring higher temperatures and pressures.[1][2]

  • Nickel-based catalysts: These offer a more economical alternative to noble metals. However, they may be more prone to side reactions like hydrogenolysis, which can be mitigated by using promoters like potassium fluoride.[1][2][4]

Q2: What is the effect of temperature and pressure on the reaction?

Temperature and pressure are critical parameters that significantly influence both conversion and selectivity.

  • Temperature: Increasing the reaction temperature generally increases the conversion rate of DMT.[1] However, excessively high temperatures can lead to an increase in byproducts from side reactions like hydrogenolysis. The optimal temperature depends on the specific catalyst used.

  • Pressure: Higher hydrogen pressure typically favors the hydrogenation reaction, leading to higher conversion rates.

Q3: Which solvents are suitable for this reaction?

The choice of solvent can impact the reaction performance.

  • Ethyl acetate: This solvent has been shown to be effective, leading to high conversion and selectivity with certain Ru-based catalysts.[3]

  • Isopropanol: While effective, it can lead to transesterification byproducts.[1]

  • Tetrahydrofuran (THF): Also a viable solvent option.

Q4: What are the main byproducts in DMCD synthesis from DMT?

The primary byproducts depend on the catalyst and reaction conditions.

  • Products of Ester Hydrogenolysis: With catalysts that have high hydrogenolysis activity (like some Ni-based catalysts), byproducts such as methyl 4-methyl-cyclohexane carboxylate can be formed.[1]

  • Transesterification Products: When using alcohol solvents, transesterification can lead to the formation of different esters.[1]

  • Partially Hydrogenated Intermediates: If the reaction does not go to completion, intermediates with the aromatic ring only partially hydrogenated may be present.

Q5: What are the safety precautions for high-pressure hydrogenation?

High-pressure hydrogenation involves significant hazards and requires strict safety protocols.

  • Equipment Inspection: Always inspect the reactor for any damage and ensure that pressure gauges and safety relief devices are functioning correctly.

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.

  • Leak Testing: Perform a leak test with an inert gas before introducing flammable hydrogen.

  • Proper Ventilation: The reactor should be placed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and appropriate gloves.

Data Presentation

Table 1: Comparison of Different Catalyst Systems for DMT Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
3 wt.% RuHZSM-51602.5210099.5[8]
Ru-NiCarbon NanotubesVariesVariesVaries8095[7][9]
KF-NiSiO210054>98 (up to 3 cycles)~96[1]
RuActivated Carbon50-801-40.25-0.599.9>98.8[3]

Experimental Protocols

Detailed Experimental Protocol for DMT Hydrogenation using a Ru-based Catalyst

This protocol is adapted from a patented procedure for the hydrogenation of DMT to DMCD.[3]

1. Catalyst Preparation and Activation:

  • A ruthenium-on-carbon catalyst is typically used. The catalyst is reduced in situ or pre-reduced.

  • For pre-reduction, the catalyst is heated under a flow of hydrogen gas at a temperature between 200-500°C for 2-6 hours.[3]

2. Reaction Setup:

  • A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller is used.

  • The reactor is thoroughly cleaned and dried before use.

3. Hydrogenation Procedure:

  • The reactor is charged with Dimethyl Terephthalate (DMT) and the solvent (e.g., ethyl acetate).

  • The pre-reduced catalyst is then added to the reactor. The mass ratio of metallic ruthenium to DMT can range from 0.01% to 5.0%.[3]

  • The reactor is sealed, and the air is purged by pressurizing with nitrogen and then venting (repeated 3-5 times).

  • The reactor is then pressurized with hydrogen to the desired pressure (e.g., 1-4 MPa).[3]

  • The stirring is started (e.g., 500-800 rpm), and the reactor is heated to the target temperature (e.g., 50-80°C).[3]

  • The reaction is monitored by observing the hydrogen uptake. The reaction is typically complete within 15-30 minutes under these conditions.[3]

4. Work-up and Product Analysis:

  • After the reaction is complete, the heater is turned off, and the reactor is cooled to room temperature.

  • The excess hydrogen is carefully vented in a well-ventilated area.

  • The reactor is purged with nitrogen.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is then analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion of DMT and the selectivity to DMCD.

Reaction Pathway

DMT Dimethyl Terephthalate (DMT) H2_catalyst + 3H₂ Catalyst (e.g., Ru/C) DMT->H2_catalyst DMCD This compound (DMCD) H2_catalyst->DMCD

Caption: Hydrogenation of DMT to DMCD.

References

Technical Support Center: Troubleshooting Polyester Properties from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during the synthesis and characterization of polyesters derived from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to poor polyester properties when using DMCD as a monomer.

Question 1: Why is the molecular weight of my polyester lower than expected?

Answer:

Low molecular weight is a frequent challenge in polycondensation reactions and can significantly compromise the mechanical properties of the final polymer.[1][2] Several factors can prematurely terminate chain growth. A systematic approach to troubleshooting is essential to pinpoint the root cause.

Potential Causes and Solutions:

  • Non-Stoichiometric Monomer Ratio: An exact 1:1 molar ratio of the di-ester (DMCD) to the diol is crucial for achieving high molecular weight.[3] An excess of either monomer will lead to chain termination, resulting in a lower degree of polymerization.

    • Troubleshooting:

      • Accurately calculate and weigh the required amounts of DMCD and diol.

      • Ensure the purity of both monomers, as impurities can affect the true molar amount.

  • Inefficient Removal of Byproducts: The polycondensation reaction produces methanol during the initial transesterification stage and the diol during the final polycondensation stage.[1] Failure to effectively remove these byproducts will shift the reaction equilibrium backward, preventing the formation of long polymer chains.[1][4]

    • Troubleshooting:

      • Ensure the reaction setup has an efficient distillation condenser to remove methanol during transesterification.

      • Apply a high vacuum (e.g., <0.1 mbar) during the polycondensation stage to facilitate the removal of the diol.[1]

      • Ensure the system is leak-free to maintain a high vacuum. A leak can inhibit the removal of byproducts.[3]

  • Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion of monomers.[1]

    • Troubleshooting:

      • Temperature: The transesterification step typically requires temperatures of 180-220°C, while the polycondensation stage needs higher temperatures, often in the range of 220-260°C.[1][5] Temperatures that are too high can cause thermal degradation.[2]

      • Time: Ensure sufficient reaction time for both stages. Transesterification may require 2-4 hours, while polycondensation can take 4-8 hours or longer, monitored by the increase in melt viscosity.[1]

  • Catalyst Inefficiency: The choice and concentration of the catalyst are critical for the reaction kinetics.[1]

    • Troubleshooting:

      • Catalyst Choice: Common catalysts for this reaction include titanium(IV) isopropoxide, tetrabutyl titanate, and antimony trioxide.

      • Catalyst Activity: Ensure the catalyst is not deactivated. Use a fresh, properly stored catalyst.

      • Concentration: The optimal catalyst concentration should be determined empirically, but it is typically in the range of 200-500 ppm.

  • Monomer Impurities: Impurities in either the DMCD or the diol can act as chain terminators.[1]

    • Troubleshooting:

      • Use high-purity monomers (≥99%).

      • If necessary, purify the monomers before use. DMCD can be purified by recrystallization.

Question 2: Why is my polyester brittle and exhibiting poor mechanical properties?

Answer:

Brittleness in polyesters is often a direct consequence of low molecular weight. However, other factors such as the isomer ratio of the DMCD and the polymer's crystallinity can also play a significant role.

Potential Causes and Solutions:

  • Low Molecular Weight: As discussed in the previous question, insufficient chain length leads to weak intermolecular forces, resulting in a brittle material.

    • Troubleshooting: Refer to the troubleshooting guide for low molecular weight.

  • Incorrect Cis/Trans Isomer Ratio: DMCD exists as cis and trans isomers. The ratio of these isomers significantly influences the polymer's properties.[5][6] A higher trans-isomer content generally leads to a more linear and rigid polymer chain, which can pack more efficiently, resulting in higher crystallinity, increased stiffness, and a higher melting point.[5][6] Conversely, a higher cis-isomer content introduces kinks in the polymer chain, leading to a more amorphous polymer with a lower glass transition temperature.[5]

    • Troubleshooting:

      • Analyze the isomer ratio of your starting DMCD using techniques like NMR spectroscopy.

      • Be aware that isomerization can occur at high polymerization temperatures, typically favoring the thermodynamically more stable trans isomer.[5] Control of the reaction temperature is key to managing the final isomer content.[5]

  • High Crystallinity: While some crystallinity is often desirable for good mechanical properties, excessively high crystallinity can lead to brittleness.

    • Troubleshooting:

      • Control the cooling rate after polymerization. Rapid quenching from the melt can suppress crystallization and lead to a more amorphous and tougher material.

      • Consider incorporating a comonomer to disrupt the chain regularity and reduce crystallinity.

Question 3: My polyester is discolored (yellow or brown). What is the cause?

Answer:

Discoloration in polyesters is typically a sign of thermal degradation or oxidation during the polymerization process.

Potential Causes and Solutions:

  • Excessive Reaction Temperature: High temperatures, especially during the polycondensation stage, can cause the polymer to degrade.[2]

    • Troubleshooting:

      • Carefully control the reaction temperature and avoid exceeding the thermal stability limit of your specific polyester.

      • Use a high-quality heat transfer fluid and a well-calibrated temperature controller.

  • Presence of Oxygen: Oxygen can cause oxidative degradation of the polymer at high temperatures.

    • Troubleshooting:

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) throughout the entire process.[1]

      • Purge the reactor with an inert gas before heating.

  • Catalyst Residues: Certain catalysts can promote side reactions that lead to discoloration.

    • Troubleshooting:

      • Use the minimum effective concentration of the catalyst.

      • Consider using a catalyst that is less prone to causing discoloration.

Question 4: The polyester exhibits poor thermal stability. How can this be improved?

Answer:

Poor thermal stability can be related to low molecular weight, the presence of catalyst residues, or the inherent chemical structure of the polymer.

Potential Causes and Solutions:

  • Low Molecular Weight: Polymers with lower molecular weights generally have lower degradation temperatures.

    • Troubleshooting: Follow the steps to increase the molecular weight.

  • Catalyst Residues: Some catalysts can promote thermal degradation.

    • Troubleshooting:

      • Use the lowest possible catalyst concentration.

      • Consider using a phosphorus-based stabilizer to deactivate the catalyst after the reaction is complete.

  • Polymer Structure: The choice of diol can influence the thermal stability of the resulting polyester. Incorporating more rigid monomers can enhance thermal stability.[7]

Data Presentation: Comparison of Good vs. Poor Polyester Properties

The following table summarizes the expected properties of a high-quality polyester synthesized from DMCD versus a polyester with common defects. The values are illustrative and can vary depending on the specific diol used and the precise reaction conditions.

PropertyGood Quality PolyesterPoor Quality PolyesterPotential Causes of Poor Quality
Molecular Weight (Mn) > 15,000 g/mol < 10,000 g/mol Incomplete reaction, non-stoichiometric ratio, poor byproduct removal[1][2]
Appearance Colorless to pale yellow, transparent or opaque depending on crystallinityYellow to brown, cloudyThermal degradation, oxidation, impurities[2]
Tensile Strength HighLowLow molecular weight, improper isomer ratio
Elongation at Break HighLow (brittle)Low molecular weight, high crystallinity
Glass Transition Temp (Tg) Consistent and sharpBroad or lowLow molecular weight, mixed isomer composition
Melt Viscosity HighLowLow molecular weight

Experimental Protocols

Detailed Methodology for Polyester Synthesis from DMCD and 1,4-Butanediol

This protocol describes a two-stage melt polycondensation procedure.

Materials:

  • This compound (DMCD) (high purity, known cis/trans ratio)

  • 1,4-Butanediol (BDO) (high purity)

  • Tetrabutyl titanate (TBT) or other suitable catalyst

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation condenser and receiving flask

  • Nitrogen/Argon inlet

  • Vacuum pump capable of reaching <0.1 mbar

  • Heating mantle with a temperature controller

  • Thermocouple

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is clean and dry.

  • Charging Monomers and Catalyst:

    • Charge the flask with equimolar amounts of DMCD and 1,4-butanediol (e.g., 1.0 mole of DMCD and 1.05 moles of BDO; a slight excess of diol is often used to compensate for losses during vacuum application).

    • Add the catalyst (e.g., 200-300 ppm of TBT relative to the weight of the polymer).

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of inert gas.

  • Heating and Reaction:

    • Begin stirring the reaction mixture.

    • Gradually heat the flask to 180-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected (typically 2-4 hours).

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature to 220-250°C.

  • Vacuum Application:

    • Slowly and carefully apply a vacuum to the system.

    • Gradually reduce the pressure to less than 0.1 mbar over about an hour to avoid excessive foaming.

  • Polycondensation Reaction:

    • Excess 1,4-butanediol will be removed under vacuum.

    • Continue the reaction under high vacuum and at high temperature for 4-8 hours. The progress of the reaction can be monitored by the increase in the torque on the mechanical stirrer, which indicates an increase in the melt viscosity and thus the molecular weight.

  • Reaction Completion and Recovery:

    • Once the desired viscosity is reached, stop heating and turn off the vacuum, breaking the vacuum with inert gas.

    • Allow the reactor to cool to room temperature under a positive pressure of inert gas.

    • The resulting polymer can then be collected from the flask.

Mandatory Visualizations

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Observed check_ratio Check Monomer Stoichiometry (1:1 Molar Ratio) start->check_ratio check_byproduct Evaluate Byproduct Removal Efficiency check_ratio->check_byproduct Correct solution_ratio Adjust Monomer Ratio & Re-run check_ratio->solution_ratio Incorrect check_conditions Review Reaction Conditions (Temp. & Time) check_byproduct->check_conditions Efficient solution_byproduct Improve Vacuum & Check for Leaks check_byproduct->solution_byproduct Inefficient check_catalyst Assess Catalyst Activity & Conc. check_conditions->check_catalyst Optimal solution_conditions Optimize Temp. & Reaction Time check_conditions->solution_conditions Suboptimal check_purity Verify Monomer Purity check_catalyst->check_purity Active/Correct Conc. solution_catalyst Use Fresh Catalyst & Optimize Conc. check_catalyst->solution_catalyst Inactive/Wrong Conc. solution_purity Purify Monomers check_purity->solution_purity Impure end High Molecular Weight Achieved check_purity->end Pure solution_ratio->end solution_byproduct->end solution_conditions->end solution_catalyst->end solution_purity->end Troubleshooting_Brittleness start Polyester is Brittle check_mw Measure Molecular Weight (GPC) start->check_mw low_mw Low Molecular Weight check_mw->low_mw check_isomer Analyze Cis/Trans Isomer Ratio (NMR) low_mw->check_isomer No solution_mw Troubleshoot Low MW (See Workflow 1) low_mw->solution_mw Yes high_trans High Trans Content? check_isomer->high_trans check_crystallinity Assess Crystallinity (DSC/XRD) high_trans->check_crystallinity No solution_isomer Adjust Synthesis Temp. to Control Isomerization high_trans->solution_isomer Yes high_cryst High Crystallinity? check_crystallinity->high_cryst solution_cryst Rapid Quenching from Melt or Use Comonomer high_cryst->solution_cryst Yes end Improved Toughness high_cryst->end No solution_mw->end solution_isomer->end solution_cryst->end

References

Technical Support Center: Catalyst Deactivation in Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst deactivation during the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

This guide provides a systematic approach to identifying and resolving issues of catalyst deactivation during DMCD synthesis.

Problem: Decreased reaction yield, slower reaction rate, or reduced selectivity for DMCD.

Step 1: Initial Diagnosis
SymptomPotential CauseRecommended Action
Gradual loss of activity over several runsSintering, mild coking/fouling, or slow poisoning.Proceed to Step 2 for detailed analysis.
Sudden and significant drop in activityStrong catalyst poisoning.Proceed to Step 2 , focusing on identifying potential poisons in the feedstock or reaction environment.
Change in catalyst appearance (e.g., color change to dark brown/black, clumping)Significant coking/fouling or sintering.Proceed to Step 2 , with an emphasis on catalyst characterization techniques.
Increased pressure drop in a fixed-bed reactorSevere coking/fouling leading to bed plugging.Proceed to Step 2 and consider a regeneration cycle.
Step 2: Identifying the Deactivation Mechanism
Deactivation MechanismDescriptionDiagnostic ApproachMitigation & Regeneration Strategies
Poisoning Strong chemisorption of impurities on the active catalyst sites, rendering them inactive. Common poisons for hydrogenation catalysts like Palladium (Pd) and Nickel (Ni) include sulfur compounds (e.g., thiols, H₂S), nitrogen-containing heterocycles, and carbon monoxide.[1]Feedstock Analysis: Analyze the Dimethyl Terephthalate (DMT) feed for impurities such as sulfur or nitrogen-containing compounds.[2] Catalyst Characterization: Use X-ray Photoelectron Spectroscopy (XPS) to detect foreign elements on the catalyst surface.[1][3]Feedstock Purification: Implement a purification step for the DMT feed to remove potential poisons. Regeneration: For sulfur poisoning, a high-temperature reduction may partially restore activity.[1]
Coking / Fouling Deposition of carbonaceous materials (coke or "green oil") on the catalyst surface and within its pores, blocking access to active sites.[4][5] This can result from the polymerization of reactants or byproducts on the catalyst surface.[6]Catalyst Characterization: Perform Temperature Programmed Oxidation (TPO) to quantify the amount and nature of carbon deposits.[7][8][9] A significant weight loss at elevated temperatures in an oxidizing atmosphere indicates coking.Regeneration: Controlled oxidation (calcination) in air or a steam-air mixture can burn off carbon deposits.[10] Solvent washing with aromatic hydrocarbons can also be effective in removing "green oil".
Sintering Agglomeration of metal particles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[5]Catalyst Characterization: Use Brunauer-Emmett-Teller (BET) analysis to measure the specific surface area.[11][12][13][14] A significant decrease compared to the fresh catalyst suggests sintering. Transmission Electron Microscopy (TEM) can directly visualize the increase in particle size.Prevention: Operate the reaction at the lowest effective temperature to minimize thermal stress on the catalyst. Regeneration: Sintering is largely irreversible. Catalyst replacement is often necessary.
Leaching Dissolution of the active metal from the support into the reaction medium.Analysis of Reaction Mixture: After filtration of the catalyst, analyze the liquid phase for traces of the active metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Catalyst Design: Improve the interaction between the metal and the support. Ensure the reaction medium is not overly acidic or corrosive to the catalyst support.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for DMCD synthesis and what are their typical deactivation modes?

A1: The most common catalysts are supported noble metals like Palladium (Pd) and Ruthenium (Ru), and non-noble metals like Nickel (Ni).[15]

  • Palladium (e.g., Pd/Al₂O₃, Pd/C): Highly active but susceptible to poisoning by sulfur and nitrogen compounds.[1][4] It can also deactivate via coking and sintering at higher temperatures.[5]

  • Ruthenium (e.g., Ru/Al₂O₃): Often used for its high selectivity and stability.[16] Deactivation is primarily through coking and sintering.

  • Nickel (e.g., Ni/SiO₂): A cost-effective alternative, but generally requires higher pressures and temperatures, making it more prone to sintering and coking.[15][17][18]

Q2: My DMT feedstock is high purity. What could be the source of catalyst poisons?

A2: Even high-purity feedstocks can contain trace impurities that accumulate on the catalyst over time. Potential sources include:

  • Residual impurities from DMT production: The synthesis of DMT from terephthalic acid and methanol can leave trace acidic or organic impurities.

  • Contaminants from storage or transfer: Contamination from storage vessels or transfer lines can introduce poisons.

  • Byproducts of the hydrogenation reaction: Side reactions can produce molecules that adsorb strongly to the catalyst surface and act as inhibitors.

Q3: How can I regenerate my deactivated catalyst?

A3: The appropriate regeneration method depends on the deactivation mechanism:

  • For Coking/Fouling: A common method is calcination, where the catalyst is heated in a controlled flow of air or a steam-air mixture to burn off the carbonaceous deposits.[10]

  • For Poisoning: Regeneration is more challenging and poison-specific. For sulfur poisoning, a high-temperature treatment under a reducing atmosphere (e.g., hydrogen) may be attempted to desorb the poison, though it may not be fully effective.[1]

  • For Sintering: This is generally an irreversible process, and catalyst replacement is the most practical solution.

Q4: What is a typical catalyst lifetime for DMCD synthesis?

A4: Catalyst lifetime is highly dependent on the specific catalyst, reaction conditions (temperature, pressure, solvent), and feedstock purity. Under optimized conditions in an industrial setting, a catalyst might last for several hundred to a few thousand hours of operation before regeneration or replacement is required. For laboratory-scale batch reactions, a noticeable decrease in activity may be observed after 5-10 cycles.

Data Presentation

Table 1: Illustrative Performance Data for a Pd/Al₂O₃ Catalyst in DMCD Synthesis

Catalyst StateDMT Conversion (%)DMCD Selectivity (%)BET Surface Area (m²/g)
Fresh >99>98120
Deactivated (Sintered) 759585
Deactivated (Coked) 6090110
Deactivated (Poisoned with Sulfur) <10-118
Regenerated (from Coking) 9597115

Note: These are representative values to illustrate the impact of different deactivation mechanisms. Actual values will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (DMCD)

This protocol describes a typical batch hydrogenation of Dimethyl Terephthalate (DMT) to DMCD using a Pd/C catalyst.

Materials:

  • Dimethyl Terephthalate (DMT)

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas supply

Procedure:

  • Ensure the autoclave is clean and dry.

  • Add DMT (e.g., 10 g) and ethanol (e.g., 100 mL) to the autoclave.

  • Carefully add the 10% Pd/C catalyst (e.g., 0.5 g, 5 wt% of DMT).

  • Seal the autoclave and purge with nitrogen gas 3-5 times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

  • Maintain the temperature and pressure for the desired reaction time (e.g., 4-6 hours), monitoring hydrogen uptake if possible.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas and purge with nitrogen.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the conversion of DMT and selectivity to DMCD.

Protocol 2: Regeneration of a Coked Catalyst by Calcination

This protocol is for regenerating a catalyst deactivated by carbon deposition.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace

  • Quartz tube

  • Air or a mixture of air and nitrogen supply

Procedure:

  • Place the coked catalyst in the quartz tube within the tube furnace.

  • Start a flow of nitrogen gas through the tube.

  • Slowly heat the furnace to a moderate temperature (e.g., 150-200 °C) and hold for 1-2 hours to desorb any volatile compounds.

  • Gradually introduce a low concentration of air into the nitrogen stream (e.g., 5% air).

  • Slowly ramp the temperature to the target calcination temperature (e.g., 400-500 °C, the exact temperature depends on the catalyst's thermal stability) at a rate of 2-5 °C/min.

  • Hold at the target temperature for 3-5 hours, or until the exit gas analysis shows no more CO₂ production.

  • Turn off the air supply and cool the furnace under a flow of nitrogen.

  • The regenerated catalyst can then be stored under an inert atmosphere.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Low Yield / Slow Reaction catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions (Temp, Pressure, Time) start->conditions feedstock Analyze Feedstock Purity start->feedstock diagnosis Diagnose Deactivation Mechanism catalyst->diagnosis optimize Optimize Conditions conditions->optimize purify Purify Feedstock feedstock->purify poisoning Poisoning diagnosis->poisoning XPS shows impurities coking Coking / Fouling diagnosis->coking TPO shows carbon sintering Sintering diagnosis->sintering BET/TEM shows area loss regenerate Regenerate Catalyst poisoning->regenerate coking->regenerate replace Replace Catalyst sintering->replace

Caption: Troubleshooting workflow for catalyst deactivation.

cluster_workflow Experimental Workflow for DMCD Synthesis prep Reactor Preparation (Clean, Dry) charge Charge Reactants (DMT, Solvent, Catalyst) prep->charge seal Seal & Purge Reactor (with N₂) charge->seal pressurize Pressurize with H₂ seal->pressurize react Heat & Stir (Reaction) pressurize->react cool Cool & Vent react->cool filter Filter to Separate Catalyst cool->filter analyze Analyze Product (GC, NMR) filter->analyze catalyst_out Spent Catalyst filter->catalyst_out product_out Crude DMCD analyze->product_out

Caption: Experimental workflow for DMCD synthesis.

cluster_deactivation Catalyst Deactivation Pathways active_catalyst Active Catalyst (High Surface Area, Clean Sites) poisoning Poisoning (e.g., Sulfur, Nitrogen compounds) active_catalyst->poisoning Feed Impurities coking Coking / Fouling (Carbon Deposition) active_catalyst->coking Side Reactions sintering Sintering (High Temperature) active_catalyst->sintering Thermal Stress deactivated_catalyst Deactivated Catalyst (Low Activity) poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Major pathways of catalyst deactivation.

References

"methods for separating cis and trans isomers of Dimethyl 1,4-cyclohexanedicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of Dimethyl 1,4-cyclohexanedicarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of this compound?

A1: The main difficulty lies in the similar physicochemical properties of the cis and trans isomers, such as their close boiling points and similar polarities. This makes separation by common techniques like fractional distillation challenging. The key to successful separation is to exploit the subtle differences in their three-dimensional structures. The trans isomer is generally more linear and can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.

Q2: Which separation methods are most effective for this compound isomers?

A2: The most effective method depends on the desired scale and purity of the separated isomers.

  • For large-scale separation with moderate to high purity: Fractional crystallization is often the most practical and cost-effective method.

  • For analytical and small-scale preparative purposes: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer the highest resolution and purity.

  • For potentially large-scale separation, but with significant challenges: Vacuum fractional distillation can be employed, though it is often less efficient than crystallization due to the close boiling points of the isomers.

Q3: What are the key physical property differences between the cis and trans isomers that can be exploited for separation?

A3: The most significant difference is in their melting points. The trans-isomer has a much higher melting point than the cis-isomer, which is the basis for separation by fractional crystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for the cis and trans isomers of this compound and compares the effectiveness of different separation methods.

Property/Methodcis-Isomertrans-IsomerFractional CrystallizationHPLCGC
Melting Point 14 °C[1]71 °C[1]N/AN/AN/A
Boiling Point (at 11 mmHg) ~131-133 °C (mixture)[2]~131-133 °C (mixture)[2]N/AN/AN/A
Typical Purity Achieved >85% (in filtrate)>90% (solid)>99%>99%
Typical Yield Dependent on starting mixtureDependent on starting mixtureHighLow to MediumLow
Scale LargeLargeAnalytical to PrepAnalytical
Primary Separation Principle N/AN/ADifference in Melting Point/SolubilityDifferential PartitioningDifferential Partitioning

Experimental Protocols and Troubleshooting

Fractional Crystallization

This method leverages the significant difference in melting points between the cis and trans isomers.

Detailed Experimental Protocol:

  • Dissolution: If starting with a solid mixture, gently heat the isomer mixture until it becomes a homogenous liquid. If the mixture is already liquid, proceed to the next step.

  • Cooling and Crystallization: Cool the liquid mixture to a temperature between the melting points of the two isomers. A temperature of around 20°C is a good starting point. The trans-isomer will selectively crystallize out of the solution as a solid.

  • Solid-Liquid Separation: Separate the solid trans-isomer from the liquid cis-enriched filtrate using a suitable method such as filtration (e.g., with a glass filter) or centrifugation.

  • Washing: Wash the collected solid trans-isomer with a cold solvent to remove any residual cis-isomer. The choice of solvent will depend on the specific experimental conditions but should be one in which the trans-isomer has low solubility at low temperatures.

  • Drying: Dry the purified solid trans-isomer. The filtrate is now enriched in the cis-isomer.

Troubleshooting Guide:

  • Issue: Low purity of the crystallized trans-isomer.

    • Solution: The cooling rate might be too fast, leading to the inclusion of the cis-isomer in the crystals. Try a slower, more controlled cooling process. Ensure the final temperature is not too low, as this can cause the cis-isomer to solidify.

  • Issue: Low yield of the trans-isomer.

    • Solution: The final cooling temperature may be too high, leaving a significant amount of the trans-isomer in the solution. Optimize the temperature to maximize crystallization without co-precipitating the cis-isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique suitable for analytical and small-scale preparative separation.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a standard HPLC system with a UV detector. A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water. The exact ratio will need to be optimized to achieve baseline separation. For example, a starting point could be 60:40 acetonitrile:water.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 1 mL/min). Monitor the elution of the isomers using the UV detector.

  • Fraction Collection: If performing preparative HPLC, collect the fractions corresponding to each isomer peak.

Troubleshooting Guide:

  • Issue: Poor peak resolution (overlapping peaks).

    • Solution: Adjust the mobile phase composition. Increasing the proportion of the weaker solvent (e.g., water in reversed-phase) will generally increase retention times and may improve resolution. A slower flow rate can also enhance separation. Consider using a longer column or a column with a different stationary phase.

  • Issue: Broad peaks.

    • Solution: Ensure the sample is fully dissolved and filtered before injection. Check for any dead volumes in the HPLC system. The sample solvent should be of similar or weaker strength than the mobile phase.

Gas Chromatography (GC)

GC is another high-resolution technique, primarily used for analytical purposes due to its destructive nature (unless coupled with a preparative fraction collector).

Detailed Experimental Protocol:

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent such as hexane or dichloromethane to an appropriate concentration for GC analysis.

  • GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column with a polar stationary phase is often suitable for separating isomers.

  • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

  • Temperature Program: Start with an initial oven temperature and then ramp the temperature up to elute the isomers. An example program could be: initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. This program will likely require optimization.

  • Injection: Inject a small volume of the prepared sample into the heated injector port.

Troubleshooting Guide:

  • Issue: Co-elution of isomers.

    • Solution: Optimize the temperature program. A slower temperature ramp will increase the interaction of the analytes with the stationary phase and can improve separation. Using a longer column or a column with a different stationary phase chemistry can also resolve co-eluting peaks.

  • Issue: Peak tailing.

    • Solution: This can be caused by active sites on the column or in the injector. Ensure the system is clean and consider using a deactivated column. Injecting a smaller sample volume can also help.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Separated Products start Mixture of cis and trans Isomers crystallization Fractional Crystallization start->crystallization hplc HPLC start->hplc gc GC start->gc cis_isomer Enriched cis-Isomer crystallization->cis_isomer Filtrate trans_isomer Purified trans-Isomer crystallization->trans_isomer Solid hplc->cis_isomer hplc->trans_isomer gc->cis_isomer gc->trans_isomer

Caption: Overall workflow for the separation of cis and trans isomers.

Fractional_Crystallization cluster_input Input cluster_process Process cluster_output Output input Liquid Isomer Mixture cool Cool to 14-71°C input->cool separate Solid-Liquid Separation cool->separate solid Solid (trans-enriched) separate->solid Solid Phase liquid Liquid (cis-enriched) separate->liquid Liquid Phase

Caption: Workflow for fractional crystallization.

Chromatography_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_collection Product Collection dissolve Dissolve Isomer Mixture in Solvent inject Inject Sample onto Column dissolve->inject elute Elute with Mobile/Carrier Gas inject->elute detect Detect Separated Isomers elute->detect collect_cis Collect cis-Isomer Fraction detect->collect_cis collect_trans Collect trans-Isomer Fraction detect->collect_trans

Caption: General workflow for chromatographic separation (HPLC/GC).

References

Technical Support Center: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and drug development professionals to prevent, troubleshoot, and understand the degradation of DMCD during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (DMCD)?

A1: For optimal stability, DMCD should be stored in a cool, dry place, sealed in an airtight container to protect it from moisture.[1] The recommended storage temperature is ambient or room temperature.[1] For long-term storage, particularly of high-purity material, refrigeration (2-8 °C) in a desiccated environment is advisable to minimize the potential for slow degradation.

Q2: My DMCD, which is usually a clear liquid or partially crystalline solid, has developed a yellow tint. What could be the cause?

A2: A yellow discoloration can be an indicator of degradation, potentially due to oxidation or exposure to impurities. This can happen over time, even under recommended storage conditions, as trace impurities can be generated or absorbed during long-term storage.[2] It is also possible that the discoloration is from an external contaminant. We recommend analyzing a small sample by a suitable analytical method, such as HPLC or GC-MS, to check for the presence of degradation products.

Q3: I suspect my DMCD has been exposed to moisture. What kind of degradation can I expect?

A3: Exposure to moisture can lead to the hydrolysis of the ester groups in DMCD. This reaction is typically slow under neutral pH conditions but is accelerated by acidic or, more significantly, basic conditions. The primary hydrolysis products are 1,4-cyclohexanedicarboxylic acid and methanol. The estimated half-life for base-catalyzed hydrolysis at pH 8 is around 331 days, while at pH 7, it is approximately 9 years.[1]

Q4: Can DMCD degrade upon exposure to light?

A4: While DMCD itself does not have strong chromophores that absorb light in the near-UV or visible spectrum, prolonged exposure to high-intensity UV light could potentially initiate degradation.[1] Photodegradation of similar aliphatic esters can be initiated by UV radiation. For sensitive applications, it is recommended to store DMCD in amber glass vials or in a dark place to minimize light exposure.

Q5: Is there a risk of cis-trans isomerization of DMCD during storage?

A5: Under typical storage conditions (room temperature), significant cis-trans isomerization is unlikely. However, at elevated temperatures (e.g., during purification by distillation or in certain reaction conditions), isomerization can occur. The trans-isomer is generally the more thermodynamically stable form. If your experimental results are sensitive to the specific isomer ratio, it is crucial to control the thermal history of the material.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Change in physical appearance (e.g., color change, precipitation) - Oxidative degradation- Hydrolysis due to moisture- Contamination- Analyze the sample using HPLC or GC-MS to identify impurities.- Ensure the storage container is properly sealed and stored in a dry environment.- If contamination is suspected, purify the DMCD if possible, or use a fresh batch.
Inconsistent experimental results (e.g., reaction yield, product purity) - Degradation of DMCD leading to lower active concentration- Presence of degradation products interfering with the reaction- Incorrect cis/trans isomer ratio- Quantify the purity of the DMCD stock using a validated analytical method.- Identify potential degradation products that might act as inhibitors or competing reactants.- Verify the cis/trans isomer ratio if it is critical for your application.
Appearance of new, unexpected peaks in analytical chromatograms - Formation of degradation products- Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and use them as standards for identification.- Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and deduce their structures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DMCD

This protocol outlines a general method that can be adapted to develop a stability-indicating HPLC method for DMCD.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A mixture of acetonitrile and water is a common mobile phase for similar compounds.[3]

  • Start with a gradient elution to ensure separation of the parent compound from potential degradation products. For example:

    • 0-20 min: 30% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape.[3]

3. Detection:

  • DMCD does not have a strong UV chromophore. Detection at a low wavelength (e.g., 210-220 nm) is typically required.

4. Sample Preparation:

  • Dissolve a known concentration of DMCD in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Dilute the stock solution to an appropriate concentration for injection.

5. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies to ensure that degradation product peaks are well-resolved from the main DMCD peak.

Protocol 2: Forced Degradation (Stress Testing) of DMCD

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of DMCD in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store a solid sample of DMCD at 70°C for 48 hours. Also, heat a solution of DMCD at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of DMCD to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration as per ICH Q1B guidelines.[6] A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • At specified time points, withdraw samples, dilute as necessary, and analyze using the developed stability-indicating HPLC method.

  • Analyze for the appearance of new peaks and the decrease in the peak area of DMCD.

  • For identification of degradation products, LC-MS or GC-MS analysis of the stressed samples is recommended.

Visualizing Degradation Pathways and Workflows

Below are diagrams generated using the DOT language to illustrate key concepts in DMCD stability.

cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo_oxidative Photolytic/Oxidative Degradation (Proposed) DMCD_H This compound Products_H 1,4-Cyclohexanedicarboxylic Acid + Methanol DMCD_H->Products_H Hydrolysis H2O H₂O (Moisture) H2O->DMCD_H Acid_Base Acid/Base Catalyst Acid_Base->DMCD_H DMCD_T This compound Products_T Ester Scission Products (e.g., smaller esters, alkenes) DMCD_T->Products_T Decomposition Isomerization cis/trans Isomerization DMCD_T->Isomerization Heat Heat (>200°C) Heat->DMCD_T DMCD_PO This compound Products_PO Hydroxylated/Oxidized Derivatives (e.g., ketones, ring-opened products) DMCD_PO->Products_PO Photo-oxidation Light_O2 Light (UV) / O₂ Light_O2->DMCD_PO

Caption: Potential degradation pathways of this compound.

start Start: Suspected DMCD Degradation observe Observe Physical Properties (Color, Clarity, etc.) start->observe analyze Analyze by Stability-Indicating Method (e.g., HPLC) observe->analyze compare Compare to Reference Standard analyze->compare degraded Degradation Confirmed? compare->degraded identify Identify Degradation Products (LC-MS, GC-MS) degraded->identify Yes no_degradation No Significant Degradation degraded->no_degradation No quantify Quantify Degradation identify->quantify investigate Investigate Storage Conditions (Temp, Light, Moisture) quantify->investigate remediate Remediate Storage or Purify/Replace DMCD investigate->remediate end End remediate->end no_degradation->end

Caption: Troubleshooting workflow for suspected DMCD degradation.

start Select Storage Conditions for DMCD duration Define Storage Duration (Short-term vs. Long-term) start->duration purity Consider Purity Requirements start->purity short_term Short-term (< 6 months) duration->short_term long_term Long-term (> 6 months) duration->long_term high_purity High Purity Required? purity->high_purity standard_purity Standard Purity purity->standard_purity container Choose Appropriate Container amber_glass Sealed Amber Glass Vial container->amber_glass environment Select Storage Environment room_temp Room Temperature (Cool, Dry Place) environment->room_temp refrigerated Refrigerated (2-8°C) with Desiccant environment->refrigerated short_term->room_temp Yes long_term->refrigerated Yes high_purity->amber_glass inert_atmosphere Consider Inert Atmosphere (N₂ or Ar) high_purity->inert_atmosphere Yes standard_purity->amber_glass final_conditions Final Storage Conditions amber_glass->final_conditions inert_atmosphere->final_conditions room_temp->final_conditions refrigerated->final_conditions

Caption: Logical flow for selecting appropriate DMCD storage conditions.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Dimethyl 1,4-cyclohexanedicarboxylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Dimethyl 1,4-cyclohexanedicarboxylate against an alternative gas chromatography-mass spectrometry (GC-MS) method. This document outlines the experimental protocols and presents supporting data to aid in the selection of the most suitable analytical technique for your specific needs.

Methodology Comparison

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Alternatively, Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.

Experimental Workflow: HPLC vs. GC-MS

Workflow cluster_0 HPLC Method cluster_1 GC-MS Method HPLC_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Processing (Peak Integration) HPLC_Analysis->HPLC_Data HPLC_Result Quantification HPLC_Data->HPLC_Result GC_Prep Sample Preparation (Dissolution in Volatile Solvent) GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data Data Processing (Peak Integration & Spectral Analysis) GC_Analysis->GC_Data GC_Result Quantification & Identification GC_Data->GC_Result

Caption: A comparison of the analytical workflows for HPLC and GC-MS methods.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the separation and quantification of this compound.[1][2] This method is advantageous due to its simplicity, robustness, and suitability for routine quality control analysis.

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v) with 0.1% phosphoric acid.[1][2] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation

The HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][4][5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Logical Relationship of HPLC Method Validation Parameters

G Method HPLC Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

References

"analytical standards for cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical standards for cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate, offering a comparative overview of chromatographic and spectroscopic methods for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols and performance data to aid in method selection and application.

Comparison of Analytical Techniques

The accurate quantification of cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate isomers is crucial in various scientific and industrial applications. The choice of analytical technique depends on factors such as the required resolution, sensitivity, sample throughput, and available instrumentation. This guide compares the two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), along with Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of these isomers.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[1] Due to the volatility of Dimethyl 1,4-cyclohexanedicarboxylate, GC is a suitable method for its analysis. Separation is typically achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their affinity to a liquid mobile phase and a solid stationary phase.[3] HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, reversed-phase HPLC is a common approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules and can be used for quantitative analysis. 1H NMR is particularly useful for distinguishing between the cis and trans isomers of this compound based on the chemical shifts and coupling constants of the cyclohexane ring protons.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC and HPLC for the separation of cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate.

Table 1: Gas Chromatography (GC) Performance

ParameterTypical ValueRemarks
Resolution (Rs) > 1.5Baseline separation is achievable with appropriate columns.
Analysis Time 10 - 20 minutesFaster analysis times are possible with optimized methods.
Limit of Detection (LOD) ng/mL rangeDependent on the detector used (e.g., FID, MS).
Limit of Quantitation (LOQ) ng/mL rangeDependent on the detector used (e.g., FID, MS).
Precision (%RSD) < 5%For peak area repeatability.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterTypical ValueRemarks
Resolution (Rs) > 1.5Good separation can be achieved with C18 or other suitable columns.[5]
Analysis Time 15 - 30 minutesCan be optimized with gradient elution.
Limit of Detection (LOD) µg/mL rangeWith UV detection; can be lower with more sensitive detectors like MS.
Limit of Quantitation (LOQ) µg/mL rangeWith UV detection.
Precision (%RSD) < 5%For peak area repeatability.

Experimental Protocols

Gas Chromatography (GC) Method

A common approach for the GC analysis of this compound isomers involves a capillary GC system with a flame ionization detector (FID) or a mass spectrometer (MS).

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a chiral column like Rt-βDEXcst for potential enantiomeric separation.[6]

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • FID Temperature: 280 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples into the GC system.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a widely used method for the separation of these isomers.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or a Newcrom R1 column.[5][7]

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter the samples and standards through a 0.45 µm syringe filter before injection.

Quantitative 1H NMR Spectroscopy

1H NMR can be used for the quantitative determination of the cis/trans isomer ratio without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

  • Acquisition Time: 4 seconds.

  • Spectral Width: 20 ppm.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of CDCl3 with TMS.

  • Gently shake the tube to dissolve the sample completely.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate the signals corresponding to the methoxy protons (-OCH3) for both the cis and trans isomers. These signals typically appear as sharp singlets and are well-resolved.

  • The ratio of the integrals of these signals directly corresponds to the molar ratio of the cis and trans isomers in the sample. 1H NMR spectra for cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate are available for reference.[8][9]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of cis- and trans-Dimethyl 1,4-cyclohexanedicarboxylate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample of cis/trans DMCD Mixture Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution NMR Quantitative NMR Dissolution->NMR Filtration Filtration (for HPLC) Dilution->Filtration HPLC only GC Gas Chromatography (GC) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC Peak_Integration Peak Integration & Quantification GC->Peak_Integration HPLC->Peak_Integration Spectral_Analysis Spectral Integration & Ratio Calculation NMR->Spectral_Analysis Results Isomer Ratio & Purity Determination Peak_Integration->Results Spectral_Analysis->Results

References

"long-term stability studies of polyesters based on Dimethyl 1,4-cyclohexanedicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polyester-based materials is a critical consideration in a multitude of applications, from medical devices and drug delivery systems to advanced packaging. Polyesters synthesized from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) offer a unique combination of properties due to their cycloaliphatic structure, distinguishing them from commonly used aromatic polyesters like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). This guide provides an objective comparison of the long-term stability of DMCD-based polyesters against these alternatives, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

Polyesters based on 1,4-cyclohexanedicarboxylic acid (CHDA), the diacid form of DMCD, generally exhibit enhanced stability profiles under certain conditions compared to their aromatic counterparts. The absence of a UV-absorbing phenyl ring in the backbone of CHDA-based polyesters contributes to superior photo-oxidative stability.[1] Furthermore, the unique chair and boat conformations of the cyclohexane ring can absorb energy, contributing to their thermal and mechanical properties.[1]

Hydrolytic Stability

Hydrolytic degradation is a key factor in the long-term performance of polyesters, particularly in aqueous environments or high-humidity conditions. While both aromatic and cycloaliphatic polyesters are susceptible to hydrolysis of their ester linkages, the rate and extent of degradation can vary. Some studies suggest that the incorporation of cycloaliphatic monomers can influence hydrolytic resistance. For instance, in certain copolyesters, a reduced rate of hydrolysis was observed with an increasing amount of cyclohexanedimethanol.[2]

Table 1: Comparative Hydrolytic Stability Data (Illustrative)

PolymerConditionsTime (days)Molecular Weight Retention (%)Change in Tensile Strength (%)Reference
PCCD 70°C, 95% RH30Data Not AvailableData Not Available-
PET 70°C, 95% RH30~85~ -20[General PET data]
PBT 70°C, 95% RH30~80~ -25[General PBT data]

Note: Direct comparative quantitative data for PCCD under these specific conditions was not available in the reviewed literature. The data for PET and PBT are illustrative and can vary based on grade and processing.

Thermal Stability

The thermal stability of polyesters is crucial for melt processing and for applications involving elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to assess thermal degradation. Polyesters based on CHDA have been shown to possess high thermal stability, with activation energies for thermal degradation being comparable to aromatic polyesters like PET.[3] The onset of thermal degradation for poly(alkylene trans-1,4-cyclohexanedicarboxylate)s is typically observed at temperatures above 350°C.

Table 2: Comparative Thermal Stability Data

PolymerOnset Degradation Temp (Tonset, °C)Temperature at Max. Degradation Rate (Tmax, °C)Activation Energy (Ea, kJ/mol)Reference
Poly(propylene trans-1,4-cyclohexanedicarboxylate) ~380~410~220[3]
Poly(butylene trans-1,4-cyclohexanedicarboxylate) ~385~415~225[3]
PET ~390~430~227[3]
PBT ~375~405Data Not Available[4]
Photo-oxidative Stability

The presence of aromatic rings in PET and PBT makes them susceptible to UV degradation, which can lead to discoloration, embrittlement, and loss of mechanical properties. In contrast, the aliphatic nature of the cyclohexane ring in DMCD-based polyesters imparts superior resistance to photo-oxidation.[1] This makes them particularly suitable for applications requiring long-term outdoor exposure or sterilization by UV radiation.

Table 3: Comparative Photo-oxidative Stability (Weathering Data)

Polymer SystemExposure ConditionsExposure Time (years)Gloss Retention (%)Reference
CHDA/PIA Polyurethane Coating (Stabilized) Florida Weathering3.5~80-90[5]
AD/PIA Polyurethane Coating (Stabilized) Florida Weathering3.5~60-70[5]
PET (unfilled) Outdoor Exposure1Significant Yellowing and Embrittlement[General Knowledge]
PBT (unfilled) Outdoor Exposure1Significant Yellowing and Embrittlement[General Knowledge]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polyester stability. Below are outlines of key experimental protocols.

Accelerated Hydrolytic Degradation

Objective: To simulate the long-term effects of hydrolysis in a shortened timeframe.

Methodology (based on ASTM F1980 principles):

  • Prepare standardized samples (e.g., tensile bars, films) of the polyesters to be tested.

  • Characterize the initial properties of the samples, including molecular weight (via Gel Permeation Chromatography - GPC), mechanical properties (tensile strength, elongation at break via ASTM D638), and thermal properties (glass transition temperature, melting point via Differential Scanning Calorimetry - DSC).

  • Place the samples in an environmental chamber set to a constant elevated temperature and relative humidity (e.g., 70°C and 95% RH).

  • At predetermined time intervals, remove a subset of samples from the chamber.

  • Allow the samples to equilibrate to ambient conditions.

  • Re-characterize the molecular, mechanical, and thermal properties of the aged samples.

  • Plot the change in properties as a function of aging time to determine the degradation kinetics.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyesters.

Methodology (based on ASTM E1131):

  • Place a small, precisely weighed sample (5-10 mg) of the polyester into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert degradation or air for oxidative degradation).

  • Continuously monitor and record the sample's weight as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature. The onset of degradation (Tonset) and the temperature of maximum degradation rate (Tmax) can be determined from the curve and its first derivative (DTG curve).

Accelerated Photo-oxidative Degradation (Weathering)

Objective: To simulate the effects of sunlight, temperature, and moisture on the polyester.

Methodology (based on ASTM G155 for Xenon-Arc exposure):

  • Mount standardized samples onto holders in a xenon-arc weathering chamber.

  • Program the chamber to a specific cycle of light, temperature, and humidity/moisture spray to simulate a particular outdoor environment. The light source is a filtered xenon arc lamp that mimics the solar spectrum.

  • Expose the samples for a specified duration or until a certain level of property change is observed.

  • At regular intervals, remove samples and evaluate changes in properties such as color (spectrophotometry), gloss (gloss meter), surface morphology (microscopy), and mechanical properties.

Visualizing Experimental Workflows

ExperimentalWorkflow cluster_prep Sample Preparation cluster_aging Accelerated Aging Protocols cluster_analysis Post-Aging Analysis Prep Prepare Standardized Samples (e.g., Tensile Bars, Films) InitialChar Initial Characterization (GPC, DSC, Tensile Testing) Prep->InitialChar Hydrolytic Hydrolytic Aging (High Temp & Humidity) InitialChar->Hydrolytic Expose Thermal Thermal Aging (Elevated Temperature) InitialChar->Thermal Expose Photo Photo-oxidative Aging (Xenon Arc Weatherometer) InitialChar->Photo Expose PostChar Periodic Characterization (GPC, DSC, Tensile, FTIR) Hydrolytic->PostChar Analyze Thermal->PostChar Analyze Photo->PostChar Analyze Data Data Analysis & Comparison PostChar->Data

Caption: General workflow for long-term stability testing of polyesters.

Signaling Pathway of Polyester Degradation

DegradationPathways cluster_hydrolytic Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photo-oxidative Degradation Polyester Polyester Chain (-R-COO-R'-) Scission1 Ester Linkage Scission Polyester->Scission1 Scission2 Random Chain Scission Polyester->Scission2 Radical Free Radical Formation Polyester->Radical H2O Water (H₂O) H2O->Scission1 Products1 Carboxylic Acid + Alcohol End Groups Scission1->Products1 Heat Heat Heat->Scission2 Products2 Lower Molecular Weight Fragments & Volatiles Scission2->Products2 UV UV Radiation UV->Radical Oxygen Oxygen (O₂) Oxidation Oxidative Reactions Oxygen->Oxidation Radical->Oxidation Products3 Chain Scission & Crosslinking Oxidation->Products3

Caption: Key degradation pathways for polyesters.

References

A Comparative Performance Analysis of Polyesters: Dimethyl 1,4-cyclohexanedicarboxylate vs. Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of monomers is a critical determinant of the final properties and performance of polyesters. This guide provides a detailed comparison of polyesters synthesized from two distinct dicarboxylic acid esters: the cycloaliphatic Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) and the linear aliphatic adipates. This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear perspective on how the structural differences between these monomers influence the thermal, mechanical, and degradation characteristics of the resulting polymers.

Executive Summary

Polyesters derived from DMCD, which results in a 1,4-cyclohexanedicarboxylate moiety in the polymer backbone, generally exhibit higher thermal stability, enhanced mechanical strength, and greater rigidity compared to their counterparts made from linear adipates. The presence of the bulky, rigid cyclohexane ring in the DMCD-based polyesters restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm). Conversely, polyesters synthesized from flexible adipate chains typically display lower thermal transitions, greater flexibility, and are often more susceptible to biodegradation. The choice between these two monomer classes allows for the fine-tuning of polyester properties to suit a wide range of applications, from durable engineering plastics to biodegradable materials for biomedical uses.

Chemical Structures of Monomers and Resulting Polyesters

The fundamental difference in the chemical architecture of the monomers is visualized below. The rigid, cyclic structure of 1,4-cyclohexanedicarboxylate contrasts with the linear and flexible nature of the adipate unit.

G cluster_0 Monomers cluster_1 Resulting Polyester Structures DMCD This compound (DMCD) Poly_DMCD Poly(alkylene 1,4-cyclohexanedicarboxylate) DMCD->Poly_DMCD Polycondensation with Diol Adipate Adipate Ester (e.g., Dimethyl Adipate) Poly_Adipate Poly(alkylene adipate) Adipate->Poly_Adipate Polycondensation with Diol

Caption: Monomer structures and their corresponding polyesters.

Performance Data Comparison

The following tables summarize the key performance indicators for polyesters derived from DMCD (specifically poly(butylene 1,4-cyclohexanedicarboxylate), PBCE) and adipates (specifically poly(butylene adipate), PBA), both synthesized with 1,4-butanediol to ensure a fair comparison.

Thermal Properties
PropertyPoly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)Poly(butylene adipate) (PBA)
Glass Transition Temperature (Tg) ~19 °C to 40 °C (depends on cis/trans ratio)~ -60 °C
Melting Temperature (Tm) ~120 °C to 220 °C (depends on cis/trans ratio)~ 50-60 °C
Decomposition Temperature (Td, 5% weight loss) > 350 °C~ 300-350 °C

Note: The properties of PBCE are highly dependent on the cis/trans isomer ratio of the 1,4-cyclohexanedicarboxylate unit. A higher trans-isomer content generally leads to higher crystallinity, Tg, and Tm.

Mechanical Properties
PropertyPoly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)Poly(butylene adipate) (PBA)
Tensile Strength 22.8 - 39.5 MPa[1]~21.5 MPa[2]
Elongation at Break 413 - 930%[1]~766.2%[2]
Young's Modulus 87 - 520 MPa[1]Data not readily available in comparative context

Experimental Protocols

The synthesis and characterization of these polyesters typically follow established methodologies.

Polyester Synthesis via Melt Polycondensation

A common and scalable method for producing high-molecular-weight polyesters is the two-step melt polycondensation process.

  • Esterification/Transesterification: The dicarboxylic acid (or its dimethyl ester, such as DMCD or dimethyl adipate) is mixed with an excess of a diol (e.g., 1,4-butanediol). The mixture is heated to 150-220 °C in the presence of a catalyst (e.g., titanium(IV) butoxide or antimony trioxide) under a nitrogen atmosphere. Water or methanol is continuously distilled off to drive the reaction towards the formation of low molecular weight oligomers.

  • Polycondensation: The temperature is then raised to 250-280 °C, and a high vacuum is applied. This stage facilitates the removal of excess diol and promotes the linking of the oligomers into high molecular weight polyester chains. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

G Monomers Diacid/Diester + Diol + Catalyst Esterification Esterification/ Transesterification (150-220 °C, N2 atm) Remove H2O/CH3OH Monomers->Esterification Oligomers Low Molecular Weight Oligomers Esterification->Oligomers Polycondensation Polycondensation (250-280 °C, Vacuum) Remove excess diol Oligomers->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Caption: General experimental workflow for polyester synthesis.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the chemical structure of the synthesized polyesters, determine the comonomer composition, and in the case of DMCD-based polyesters, to analyze the cis/trans isomer ratio of the cyclohexanedicarboxylate units.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the key thermal transitions of the polyesters, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the polyesters by measuring the weight loss as a function of temperature, typically reported as the temperature at which 5% weight loss occurs (Td, 5%).

  • Tensile Testing: The mechanical properties, such as tensile strength, elongation at break, and Young's modulus, are determined by performing tensile tests on standardized polymer film or molded specimens according to ASTM standards (e.g., ASTM D882 or D638).

Biodegradation Characteristics

The structural differences between the two classes of polyesters also have a significant impact on their biodegradability.

  • Polyesters from Adipates: Being linear aliphatic polyesters, they are generally more susceptible to hydrolytic and enzymatic degradation. The flexibility of the polymer chains allows for easier access of water and enzymes to the ester linkages, facilitating their cleavage. This makes them attractive candidates for applications requiring biodegradability, such as in biomedical devices and environmentally friendly packaging.

  • Polyesters from this compound: The presence of the rigid and sterically hindering cyclohexane ring can reduce the rate of biodegradation. The decreased chain mobility and increased crystallinity can make it more difficult for enzymes to access and break down the ester bonds. However, the biodegradability of these polyesters can be tailored by copolymerization with more flexible, linear monomers.

Logical Relationship of Monomer Structure to Polymer Properties

The following diagram illustrates the logical flow from monomer structure to the resulting macroscopic properties of the polyesters.

G cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Macroscopic Properties DMCD DMCD (Rigid, Cycloaliphatic) DMCD_Chain Restricted Chain Mobility Higher Crystallinity Potential DMCD->DMCD_Chain Adipate Adipate (Flexible, Linear) Adipate_Chain High Chain Mobility Lower Crystallinity Adipate->Adipate_Chain DMCD_Props Higher Tg, Tm Higher Mechanical Strength Lower Biodegradability DMCD_Chain->DMCD_Props Adipate_Props Lower Tg, Tm Greater Flexibility Higher Biodegradability Adipate_Chain->Adipate_Props

Caption: Influence of monomer structure on final polyester properties.

References

A Comparative Guide to the Biodegradability of Polyesters Incorporating Dimethyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of polyesters synthesized with dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The inclusion of cyclic monomers like DMCD into the polyester backbone significantly influences the material's physical properties and susceptibility to degradation. This document summarizes key experimental findings on the enzymatic and soil burial degradation of these polyesters, offering a comparison with commonly used biodegradable polymers such as polylactic acid (PLA), polycaprolactone (PCL), and poly(3-hydroxybutyrate) (PHB).

Executive Summary

Polyesters containing 1,4-cyclohexanedicarboxylate moieties exhibit a range of biodegradability profiles, influenced by their composition and the degradation environment. Generally, the incorporation of the rigid cycloaliphatic DMCD monomer can decrease the rate of hydrolytic and enzymatic degradation compared to more flexible linear aliphatic polyesters. However, these materials are still susceptible to microbial attack, offering a potential avenue for creating biodegradable polymers with tailored degradation rates for specific applications in drug delivery and medical devices.

Quantitative Biodegradability Data

The following tables summarize quantitative data from various studies on the biodegradability of polyesters. Direct comparative studies under identical conditions are limited; therefore, data from multiple sources are presented to provide a comprehensive overview.

Table 1: Enzymatic Degradation of Polyesters

Polyester CompositionEnzymeDegradation RateTest Conditions
Poly(butylene succinate-co-1,4-cyclohexanedimethylene succinate) (PBSC) with 40 mol% CHDMLipase (Pseudomonas cepacia)0.0967 mg/cm²/h50°C, 60 days
Poly(butylene succinate-co-1,4-cyclohexanedimethylene succinate) (PBSC) with 60 mol% CHDMLipase (Pseudomonas cepacia)0.0094 mg/cm²/h50°C, 60 days
Poly(butylene succinate-co-1,4-cyclohexanedimethylene succinate) (PBSC) with 80 mol% CHDMLipase (Pseudomonas cepacia)0.0135 mg/cm²/h50°C, 60 days
Poly(lactic acid) (PLA)Proteinase K~50.4% weight loss in 72hNot specified
Poly(ε-caprolactone) (PCL)Lipase (Candida antarctica)Complete degradation in 24h (for 6.5 wt% lipase content)Not specified
Poly(butylene succinate) (PBS)Cutinase>60% weight loss in 4hpH 7, 37°C
Poly(butylene succinate-co-adipate) (PBSA)Cutinase~90% weight loss in 1.3hpH 7, 37°C

Table 2: Soil Burial Degradation of Polyesters

Polyester CompositionTest DurationWeight Loss (%)Soil Type
Poly(ε-caprolactone) (PCL)3 weeks93-95%Garden and canal shore soil[1]
Poly(lactic acid) (PLA)150 daysAlmost no weight lossNot specified[2]
Poly(butylene adipate-co-terephthalate) (PBAT)6 weeks~90%Garden soil[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Enzymatic Degradation Assay

This protocol is a generalized procedure based on common practices for evaluating the enzymatic degradation of polyester films.[3][4]

1. Materials and Reagents:

  • Polyester films of known dimensions and weight.

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.4).

  • Selected enzyme (e.g., Lipase from Pseudomonas cepacia, Proteinase K, Cutinase).

  • Incubator.

  • Analytical balance.

2. Procedure:

  • Prepare polyester film samples with standardized dimensions (e.g., 1 cm x 1 cm).

  • Thoroughly clean the samples with ethanol and deionized water, then dry to a constant weight in a vacuum oven. Record the initial weight (W_i).

  • Prepare an enzyme solution of the desired concentration in the phosphate buffer. A control solution without the enzyme should also be prepared.

  • Place each film sample in a separate vial containing a sufficient volume of the enzyme solution to fully immerse the film.

  • Incubate the vials at a constant temperature (e.g., 37°C or 50°C) with gentle agitation.

  • At predetermined time intervals, remove the samples from the solutions.

  • Gently wash the retrieved films with deionized water to remove any residual enzyme and buffer salts.

  • Dry the samples to a constant weight in a vacuum oven and record the final weight (W_f).

  • Calculate the weight loss percentage using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] x 100

Soil Burial Test

This protocol outlines a standard procedure for assessing the biodegradability of polymers in soil, based on established standards like ISO 17556 and ASTM D5988.[5][6][7]

1. Materials and Reagents:

  • Polyester film samples of known dimensions and weight.

  • Natural, fertile soil (e.g., sandy loam). Perlite can be mixed with the soil to improve aeration and water retention.[8]

  • Containers for burial (e.g., plastic bins).

  • Controlled environment chamber or incubator.

  • Analytical balance.

2. Procedure:

  • Prepare polyester film samples with standardized dimensions.

  • Dry the samples to a constant weight and record the initial weight (W_i).

  • Fill the containers with the prepared soil. The soil moisture should be maintained at a specific level (e.g., 40-60% of its water-holding capacity).

  • Bury the film samples in the soil at a specified depth (e.g., 5-10 cm). Ensure good contact between the samples and the soil.

  • Incubate the containers in a controlled environment at a constant temperature (e.g., 25-30°C) and humidity. The containers should be aerated periodically.

  • At regular intervals, carefully retrieve the samples from the soil.

  • Gently clean the samples to remove any adhering soil and microorganisms. This can be done by washing with distilled water and gentle brushing.[9]

  • Dry the cleaned samples to a constant weight and record the final weight (W_f).

  • Calculate the weight loss percentage using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to polyester biodegradability.

PolyesterBiodegradationPathway Polyester Polyester (DMCD-based) Hydrolysis Hydrolytic Cleavage of Ester Bonds Polyester->Hydrolysis Abiotic/Biotic Microorganisms Microorganisms (Bacteria, Fungi) Enzymes Extracellular Enzymes (e.g., Lipases, Esterases) Microorganisms->Enzymes Secretion Enzymes->Hydrolysis Catalysis Oligomers Soluble Oligomers and Dimers Hydrolysis->Oligomers Monomers Monomers (e.g., 1,4-Cyclohexanedicarboxylic acid, Diol) Oligomers->Monomers Further Hydrolysis Metabolism Microbial Metabolism Monomers->Metabolism Assimilation EndProducts End Products (CO2, H2O, Biomass) Metabolism->EndProducts

Caption: General pathway of polyester biodegradation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_degradation Degradation Experiments cluster_analysis Analysis PolyesterSynthesis Polyester Synthesis (DMCD-based & Comparators) FilmCasting Film Casting/Pressing PolyesterSynthesis->FilmCasting SampleCutting Cut to Standard Size FilmCasting->SampleCutting InitialWeighing Dry & Weigh (Wi) SampleCutting->InitialWeighing SoilBurial Soil Burial Test InitialWeighing->SoilBurial EnzymaticAssay Enzymatic Degradation Assay InitialWeighing->EnzymaticAssay SampleRetrieval Retrieve Samples at Intervals SoilBurial->SampleRetrieval EnzymaticAssay->SampleRetrieval CleaningDrying Clean & Dry Samples SampleRetrieval->CleaningDrying FinalWeighing Weigh (Wf) CleaningDrying->FinalWeighing WeightLossCalc Calculate Weight Loss (%) FinalWeighing->WeightLossCalc DataComparison Compare Degradation Rates WeightLossCalc->DataComparison

Caption: Experimental workflow for biodegradability comparison.

References

Safety Operating Guide

Proper Disposal of Dimethyl 1,4-Cyclohexanedicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of dimethyl 1,4-cyclohexanedicarboxylate, a common reagent in chemical synthesis. Adherence to these procedures is paramount for personnel safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety hazards associated with this compound. This compound is known to cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Precautions:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If working in an area with inadequate ventilation or when vapors/aerosols may be generated, use a suitable respirator.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[3]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC10H16O4[3]
Molecular Weight200.23 g/mol [3]
Boiling Point131-133 °C at 11 mmHg
Density1.111 g/mL at 25 °C
Flash Point113 °C (235.4 °F) - closed cup
Vapor Pressure1 mmHg at 85 °C
Autoignition Temperature730 °F
BiodegradabilityNot readily biodegradable (55% in 28 days)[2]

Detailed Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company or by incineration in a suitably equipped facility.[3] It is imperative to comply with all federal, state, and local environmental regulations.[3][4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and free from leaks.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed when not in use.[3]

  • Waste Manifesting and Transportation:

    • All off-site shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest.[6][7] This document tracks the waste from the point of generation to its final disposal facility.

    • Transportation of the hazardous waste must be conducted by a licensed hazardous waste transporter.[5]

  • Final Disposal:

    • The most favorable course of action is to recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[8][9]

    • If recycling or return is not feasible, the waste should be offered to a licensed hazardous material disposal company.[3]

    • Incineration in a permitted hazardous waste incinerator is a suitable disposal method.[3][6] The incinerator should be equipped with an afterburner and scrubber to manage emissions.[3]

    • Land disposal is generally restricted for hazardous wastes unless they have been treated to meet specific standards.[6] Never dispose of this chemical in septic tanks or on the ground.[6]

Disposal Workflow

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_container Label Waste Container 'Hazardous Waste' segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs manifest Prepare Hazardous Waste Manifest contact_ehs->manifest transport Arrange for Licensed Hazardous Waste Transporter manifest->transport disposal Final Disposal transport->disposal incineration Incineration at Permitted Facility disposal->incineration Option 1 licensed_facility Transfer to Licensed Disposal Facility disposal->licensed_facility Option 2 end End of Process incineration->end licensed_facility->end

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, while maintaining compliance with regulatory standards. Always consult your institution's specific safety protocols and EHS guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides crucial safety and logistical information for the handling and disposal of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a chemical intermediate used in the synthesis of various polymers and pharmaceuticals.[1][2] Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[3][4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for integrity before each use. Wash and dry hands after removing gloves.[3]
Protective clothingWear impervious clothing to prevent skin contact.[3][4] A lab coat is the minimum requirement.
Respiratory NIOSH/MSHA approved respiratorRequired when working in poorly ventilated areas, or if dusts/aerosols are generated.[5][6]
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the initial steps to be taken.

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.

Operational Plan for Handling this compound

A systematic approach to handling chemicals is essential for laboratory safety. The following workflow diagram illustrates the key stages for the safe handling of this compound.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in a well-ventilated area (fume hood) handling Handling - Dispense required amount carefully - Avoid generating dust or aerosols - Keep container tightly closed when not in use prep->handling use Use in Experiment - Follow established experimental protocol - Maintain awareness of potential hazards handling->use spill Spill Management - Evacuate non-essential personnel - Contain spill with absorbent material - Clean the area thoroughly handling->spill use->spill waste Waste Collection - Collect waste in a designated, labeled container - Do not mix with incompatible wastes use->waste decon Decontamination - Clean all equipment and work surfaces - Remove and properly store or dispose of PPE use->decon spill->waste disposal Disposal - Dispose of waste through a licensed hazardous waste disposal company - Follow all federal, state, and local regulations waste->disposal disposal->decon

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization: this compound waste should be considered hazardous.

Disposal Procedure:

  • Collection: Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous material disposal company.[3] All disposal activities must adhere to federal, state, and local environmental regulations.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines.

Environmental Precautions: Avoid releasing the chemical into the environment.[2] Prevent it from entering drains, surface water, or groundwater. In case of an accidental release, follow the spill management procedures outlined in the operational plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.